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  • Product: 1-Penten-3-one - d3
  • CAS: 1335436-04-8

Core Science & Biosynthesis

Foundational

Molecular Architecture and Mass Spectrometric Fragmentation of 1-Penten-3-one-d3: A Technical Guide for SIDA and Biomarker Discovery

Executive Summary & Chemical Context 1-Penten-3-one (commonly known as ethyl vinyl ketone, or EVK) is a highly reactive α,β-unsaturated aliphatic ketone. In biological systems, EVK is generated via the iron-dependent lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-Penten-3-one (commonly known as ethyl vinyl ketone, or EVK) is a highly reactive α,β-unsaturated aliphatic ketone. In biological systems, EVK is generated via the iron-dependent lipid peroxidation (LPO) of polyunsaturated fatty acids, making it a critical volatile oxidized lipid (VOL) biomarker for ferroptosis —a regulated cell death pathway heavily targeted in modern oncology and neuropharmacology.

To accurately quantify trace levels of EVK in complex biological matrices (e.g., plasma, exhaled breath, or tissue homogenates), researchers rely on Stable Isotope Dilution Analysis (SIDA) using 1-penten-3-one-5,5,5-d3 as an internal standard. However, the unique electron ionization (EI) fragmentation mechanics of this molecule present a critical analytical trap. This whitepaper deconstructs the molecular causality behind EVK-d3 fragmentation, establishes self-validating gas chromatography-mass spectrometry (GC-MS) protocols, and provides authoritative grounding for adductomic and volatolomic workflows.

Molecular Reactivity and Biological Pathways

The structure of 1-penten-3-one ( C5​H8​O ) features a conjugated enone system, rendering the β -carbon highly electrophilic. This drives its primary biological mechanism: Michael addition with nucleophilic thiols and amines. In vivo, EVK rapidly forms covalent adducts with glutathione and the N-terminal valine of hemoglobin (Hb), forming EVK-Val-FTH adducts that serve as long-term exposure biomarkers [1].

Simultaneously, unbound EVK partitions into the gas phase, allowing for non-invasive detection in exhaled breath [2].

Ferroptosis Lipid Membrane PUFAs (e.g., Arachidonic Acid) LPO Lipid Peroxidation (Fe2+ / ROS / LOX) Lipid->LPO Ferroptosis Induction EVK 1-Penten-3-one (EVK) (Reactive Electrophile) LPO->EVK Chain Fragmentation Adduct Protein Adductomics (EVK-Val-Hb) EVK->Adduct Michael Addition (Blood) Breath Volatolomics (Exhaled Breath) EVK->Breath Phase Partitioning (Lungs)

Figure 3: Biological generation of EVK via ferroptosis and its dual diagnostic pathways.

Mass Spectrometry: The "m/z 55 Paradox"

In standard 70 eV Electron Ionization (EI-MS), the base peak for unlabeled 1-penten-3-one is m/z 55 , representing an abundance of 99.9%[3].

The Causality of Fragmentation

This base peak is generated via α -cleavage of the C-C bond between the carbonyl carbon and the ethyl group. The molecule preferentially expels the ethyl radical ( ∙CH2​CH3​ , 29 Da) rather than the vinyl radical ( ∙CH=CH2​ , 27 Da) because the resulting acryloyl cation ( [CH2​=CH−C=O]+ ) is highly resonance-stabilized.

When utilizing the stable isotope 1-penten-3-one-5,5,5-d3 ( CH2​=CH−C(=O)−CH2​−CD3​ ), the expelled radical is the deuterated ethyl group ( ∙CH2​CD3​ , 32 Da). Because the deuterium atoms are located entirely on the leaving group, the retained acryloyl cation remains completely unlabelled. Consequently, the base peak for the d3-variant is also m/z 55.

Analytical Implication

Novice researchers often default to monitoring the base peak for SIDA to maximize sensitivity. If m/z 55 is monitored for both the analyte and the internal standard, it is impossible to distinguish the endogenous biomarker from the spike, leading to catastrophic quantification errors. Expertise dictates that the molecular ions (m/z 84 vs. 87) must be utilized as primary quantifiers.

Fragmentation cluster_1 Dominant Pathway: α-Cleavage (Resonance Stabilized) cluster_2 Minor Pathway: Charge Retention on Alkyl M_ion Molecular Ion [M]•+ 1-penten-3-one-5,5,5-d3 m/z 87 Acyl_ion Acryloyl Cation [CH2=CH-C=O]+ m/z 55 M_ion->Acyl_ion Cleavage of C-C bond (Favored) Ethyl_rad Ethyl-d3 Radical •CH2CD3 (Neutral Loss: 32 Da) M_ion->Ethyl_rad Expelled Ethyl_cat Ethyl-d3 Cation [CH2CD3]+ m/z 32 M_ion->Ethyl_cat Cleavage of C-C bond (Unfavored) Acyl_rad Acryloyl Radical •CH2=CH-C=O (Neutral Loss: 55 Da) M_ion->Acyl_rad Expelled

Figure 1: EI-MS fragmentation logic of 1-penten-3-one-5,5,5-d3 highlighting the m/z 55 paradox.

Quantitative Data Presentation

The following table summarizes the deterministic fragment selection required for accurate GC-MS programming, cross-referenced against [4].

Fragment DescriptionUnlabeled EVK (m/z)EVK-5,5,5-d3 (m/z)Diagnostic Utility in SIDA
Molecular Ion [M]∙+ 8487Primary Quantifier. Retains isotopic distinction; immune to α -cleavage overlap.
Acryloyl Cation 5555Invalid for SIDA. Base peak, but lacks isotopic label due to leaving group dynamics.
Ethyl Cation 2932Qualifier. Retains label, but exhibits low relative abundance (<20%).
Vinyl Cation 2727Invalid. Lacks isotopic label.

Experimental Protocol: Self-Validating SIDA GC-MS Workflow

To ensure absolute trustworthiness in biomarker quantification, the extraction and analysis protocol must be designed as a self-validating system. We utilize Solid-Phase Microextraction (SPME) to prevent the artifactual oxidation of lipids that commonly occurs during liquid-liquid extraction.

Step-by-Step Methodology
  • Standard Preparation & Equilibration:

    • Prepare a 10 μ g/mL stock of 1-penten-3-one-5,5,5-d3 in LC-MS grade methanol.

    • Spike 10 μ L of the internal standard into 1 mL of the biological matrix (e.g., plasma) in a 10 mL headspace vial.

    • Causality: Allow 15 minutes of equilibration at 37°C. This ensures the exogenous d3-standard perfectly mimics the phase-partitioning behavior of the endogenous EVK.

  • SPME Extraction:

    • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 37°C.

    • Causality: The triple-phase fiber is required to capture highly volatile, low-molecular-weight polar compounds like EVK.

  • GC-MS Desorption & Separation:

    • Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode).

    • Utilize a polar capillary column (e.g., DB-WAX, 30m × 0.25mm × 0.25 μ m) to ensure sharp peak shapes for ketones.

    • Temperature ramp: 40°C (hold 2 min) 6°C/min to 230°C.

  • Selected Ion Monitoring (SIM) Acquisition:

    • Program the MS to monitor m/z 84 and 29 (Unlabeled) and m/z 87 and 32 (d3-labeled) with a dwell time of 50 ms per ion.

Self-Validation Checkpoints (Critical)
  • Checkpoint 1 (Isotopic Purity): Analyze a blank matrix spiked only with EVK-d3. If the m/z 84 signal exceeds 0.5% of the m/z 87 signal, the standard contains unlabeled EVK impurities, which will artificially inflate endogenous biomarker readings.

  • Checkpoint 2 (Matrix Interference): Analyze an unspiked biological matrix. If m/z 87 is detected, an isobaric matrix interference exists. The GC temperature ramp must be adjusted to resolve the interference chromatographically.

SIDA Sample 1. Matrix (Plasma/Breath) Spike 2. IS Spiking (Add EVK-d3) Sample->Spike Extract 3. SPME Extraction (Isotope Equilibration) Spike->Extract GCMS 4. GC-EI-MS (SIM) (Monitor m/z 84 & 87) Extract->GCMS Data 5. Quantification (Ratio 84/87) GCMS->Data

Figure 2: Self-validating SIDA workflow for volatile oxidized lipids using EVK-d3.

Conclusion

The successful application of 1-penten-3-one-5,5,5-d3 in mass spectrometry relies entirely on a deep mechanistic understanding of gas-phase ion chemistry. By recognizing the structural origin of the m/z 55 fragment and actively avoiding it during SIM programming, researchers can establish highly rigorous, self-validating assays. These protocols are paramount for the accurate quantification of EVK in ferroptosis drug discovery, food degradation profiling [5], and advanced adductomics.

References

  • Title: Characterization of a Hemoglobin Adduct from Ethyl Vinyl Ketone Detected in Human Blood Samples Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Monitoring ferroptosis in vivo: Iron-driven volatile oxidized lipids as breath biomarkers Source: Owlstone Medical URL: [Link]

  • Title: 1-Penten-3-one | C5H8O | CID 15394 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 1-Penten-3-one Mass Spectrum and GC Data Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Exploratory

Analytical Strategies for Determining the Isotopic Purity of 1-Penten-3-one-d3: An Orthogonal Guide

Executive Summary For researchers in pharmaceutical development, quantitative proteomics, and metabolic tracer studies, the precise isotopic purity of deuterated compounds is a non-negotiable parameter[1]. 1-Penten-3-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in pharmaceutical development, quantitative proteomics, and metabolic tracer studies, the precise isotopic purity of deuterated compounds is a non-negotiable parameter[1]. 1-Penten-3-one-d3 (deuterated ethyl vinyl ketone) presents unique analytical challenges due to its high volatility and propensity for polymerization[2]. This technical guide establishes a self-validating, orthogonal analytical framework combining High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) to rigorously determine its isotopic purity.

The Chemical Context of 1-Penten-3-one-d3

1-Penten-3-one ( C5​H8​O ) is a highly reactive, volatile α,β -unsaturated aliphatic ketone[2]. In its deuterated form, it is heavily utilized as an internal standard for volatile metabolomic studies[3].

When evaluating deuterated APIs or standards, a critical distinction must be made between isotopic enrichment and species abundance [4]:

  • Isotopic Enrichment: The statistical probability of finding a deuterium atom at a specific, targeted position within the molecule.

  • Species Abundance: The macroscopic population of intact isotopologues (e.g., the exact percentage of the fully deuterated d3​ species versus partially labeled d2​ , d1​ , or unlabeled d0​ species)[4].

The Orthogonal Analytical Framework

Relying on a single analytical modality is insufficient for characterizing deuterated small molecules. NMR provides atomic-level detail regarding the exact position of hydrogen-to-deuterium substitution but cannot easily resolve intact isotopologue masses[5]. Conversely, mass spectrometry accurately quantifies the distribution of isotopologues but lacks positional specificity[4].

By coupling these orthogonal techniques, researchers create a self-validating system: the positional enrichment determined by qNMR must mathematically align with the macroscopic species abundance determined by HRMS.

Orthogonal_Strategy A 1-Penten-3-one-d3 Sample B Orthogonal Analysis Framework A->B C HR-GC-MS (Isotopologue Profiling) B->C D Quantitative 1H-NMR (Positional Enrichment) B->D E Species Abundance (d0, d1, d2, d3) C->E F Residual Proton Quantification D->F G Validated Isotopic Purity Profile E->G F->G

Figure 1: Orthogonal analytical framework combining HR-GC-MS and qNMR for isotopic purity validation.

High-Resolution Mass Spectrometry (HR-GC-MS) Methodology

Given the extreme volatility of 1-penten-3-one, Gas Chromatography coupled with High-Resolution Mass Spectrometry (HR-GC-MS) is prioritized over LC-MS[3].

Causality & Self-Validation: The MS system self-validates through natural abundance correction. Carbon-13 ( 13C ) naturally occurs at ~1.1%. In a raw mass spectrum, the 13C isotope of a d2​ molecule will appear at the same nominal mass as the target d3​ molecule. Failing to mathematically subtract this natural isotopic contribution artificially inflates the d3​ peak, leading to a false overestimation of isotopic purity[6][7].

Step-by-Step Protocol
  • Sample Preparation: Dilute the 1-penten-3-one-d3 sample to 1-10 ppm in a highly pure, volatile solvent (e.g., GC-grade hexane). This specific concentration window prevents detector saturation, which severely distorts quantitative accuracy[8]. Ensure the sample is kept at ≤−20∘C prior to injection to prevent thermal degradation[2][3].

  • Chromatographic Separation: Inject 1 μL into the GC using a split ratio (e.g., 1:50) onto a standard non-polar column (e.g., DB-5MS).

  • Data Acquisition: Operate the HRMS in Electron Ionization (EI) mode. Extract the ion chromatograms for the theoretical m/z values of the intact molecular ions ( M+ ) for d0​ , d1​ , d2​ , and d3​ species[7].

  • Data Processing: Measure the peak areas. Apply a deconvolution matrix to correct the raw intensities for the natural abundance of 13C and 18O [7][9].

  • Calculation: The isotopic purity (Species Abundance of d3​ ) is calculated as:

    PurityMS​=(∑Area(di​)corrected​Area(d3​)corrected​​)×100

Quantitative Proton NMR ( 1H -qNMR) Methodology

1H -qNMR is exceptionally precise for measuring the trace amounts of residual hydrogen (protons) residing at the intended deuteration sites[4].

Causality & Self-Validation: The fundamental principle of qNMR is that the area of an NMR resonance is strictly proportional to the number of nuclei generating it[10]. To validate this, the longitudinal relaxation time ( T1​ ) of all relevant protons must be determined. The inter-pulse delay ( D1​ ) must be set to ≥5×T1​ to ensure >99% return to thermal equilibrium. Inadequate relaxation leads to signal saturation and catastrophic quantification errors.

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh ~15 mg of 1-penten-3-one-d3 and dissolve it in 0.6 mL of high-purity Chloroform-d ( CDCl3​ , 99.96% D)[10].

  • Data Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Calibrate the 90-degree pulse width. Set D1​ to ≥5×T1​ (typically 30-60 seconds). Acquire at least 64 transients to ensure an adequate signal-to-noise ratio (SNR) for the trace residual protons[10].

  • Integration: Integrate the residual proton signal at the deuterated position. Integrate a stable, non-deuterated reference signal within the same molecule (Internal Referencing)[10].

  • Calculation: Let Iresidual​ be the integral of the residual targeted proton, and Iref​ be the integral of the non-deuterated reference protons. Normalize Iref​ by dividing by its number of protons ( Nref​ ).

    %H=(Iref​/Nref​Iresidual​/Nresidual​​)×100 IsotopicPurity(Atom%D)=100%−%H [10]

Scientist's Insight: 1-penten-3-one is highly prone to polymerization and is commercially supplied with ~0.1% BHT as a stabilizer[2]. In qNMR, the BHT tert-butyl protons will appear as a massive singlet near 1.4 ppm. Ensure your integration windows for the analyte do not overlap with this stabilizer peak, or your isotopic purity calculations will be fundamentally flawed.

qNMR_Protocol S1 Sample Prep (CDCl3 + Analyte) S2 Acquisition (D1 > 5 x T1) S1->S2 S3 Integration (Residual vs Ref) S2->S3 S4 Calculation (Atom % D) S3->S4

Figure 2: Self-validating qNMR workflow ensuring quantitative relaxation and accurate integration.

Quantitative Data Presentation

To facilitate rapid comparison, the following table synthesizes mock validation data for a highly enriched batch of 1-penten-3-one-d3 (assuming deuteration at the terminal ethyl methyl group, CD3​−CH2​−CO−CH=CH2​ ).

Analytical MethodTarget MetricMeasured ValueCorrected ValueCalculated Purity
HR-GC-MS d3​ Species AbundanceRaw Area: 95,20094,850 ( 13C corrected)98.5% ( d3​ )
HR-GC-MS d2​ Species AbundanceRaw Area: 1,8001,444 ( 13C corrected)1.5% ( d2​ )
1H -qNMR Residual 1H at C5​ Integral: 0.045Normalized: 0.0151.5% ( 1H )
1H -qNMR Reference 1H at C4​ Integral: 2.000Normalized: 1.00098.5% (Atom % D)

Table 1: Cross-validation of isotopic purity using orthogonal MS and NMR data. The alignment of Atom % D (98.5%) with d3​ species abundance confirms the structural integrity and isotopic enrichment of the batch.

Conclusion

Determining the isotopic purity of a reactive, volatile compound like 1-penten-3-one-d3 requires a rigorous, multi-faceted approach. By coupling the isotopologue profiling capabilities of HR-GC-MS with the positional precision of 1H -qNMR, analytical scientists can establish a self-validating dataset. Proper sample handling, strict adherence to relaxation kinetics in NMR, and mathematical correction for natural isotopic abundance in MS are non-negotiable pillars of this analytical workflow, ensuring absolute confidence in the resulting isotopic purity metrics.

References

  • [1] A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). 1

  • [4] Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Cambridge Isotope Laboratories. 4

  • [10] A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. BenchChem. 10

  • [5] Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. 5

  • [3] Production of Isotopically Labeled Standards from a Uniformly Labeled Precursor for Quantitative Volatile Metabolomic Studies. ACS Publications. 3

  • [2] 1-Penten-3-one BHT 0.1 stabilizer, 97 1629-58-9. Sigma-Aldrich. 2

  • [9] Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. 9

  • [6] Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. 6

  • [7] A Researcher's Guide to Determining the Isotopic Purity of 1-Dodecanol-d1: NMR vs. Mass Spectrometry. BenchChem.7

  • [8] How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. YouTube. 8

Sources

Foundational

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Penten-3-one-d3

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the infrared (IR) absorption bands of deuterated 1-penten-3-one (specifically, 1,1,2-trid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) absorption bands of deuterated 1-penten-3-one (specifically, 1,1,2-trideuterio-1-penten-3-one, hereafter referred to as 1-penten-3-one-d3). We will first establish a baseline by examining the IR spectrum of the non-deuterated parent molecule, 1-penten-3-one. Subsequently, we will delve into the theoretical underpinnings of deuterium isotope effects on molecular vibrations and predict the shifts in key absorption bands upon deuteration. This guide is intended to be a valuable resource for researchers utilizing isotopic labeling in conjunction with IR spectroscopy for structural elucidation, mechanistic studies, and reaction monitoring in the fields of chemistry and drug development.

Introduction to 1-Penten-3-one and the Significance of Isotopic Labeling

1-Penten-3-one (ethyl vinyl ketone) is an α,β-unsaturated ketone, a class of compounds of significant interest in organic synthesis and medicinal chemistry due to their versatile reactivity. The conjugated system of a carbon-carbon double bond and a carbonyl group gives rise to unique electronic and spectroscopic properties.

Isotopic labeling, particularly with deuterium, is a powerful technique for elucidating reaction mechanisms and tracking the fate of molecules in complex systems. The change in mass upon substituting hydrogen with deuterium alters the vibrational frequencies of chemical bonds in a predictable manner, making IR spectroscopy an invaluable tool for identifying the site and extent of deuteration. This guide will focus on interpreting the IR spectrum of 1-penten-3-one-d3, providing the foundational knowledge necessary for its application in advanced research.

Theoretical Principles: The Effect of Deuteration on Vibrational Frequencies

The vibrational frequency of a chemical bond can be approximated by the model of a harmonic oscillator, as described by Hooke's Law:

ν = (1 / 2πc) * √(k / μ)

where:

  • ν is the vibrational frequency (in cm⁻¹)

  • c is the speed of light

  • k is the force constant of the bond (a measure of its stiffness)

  • μ is the reduced mass of the two atoms, calculated as (m₁ * m₂) / (m₁ + m₂)

When a hydrogen atom (¹H) is replaced by a deuterium atom (²H or D), the reduced mass (μ) of the C-D bond is approximately twice that of the C-H bond. Since the force constant (k) of the bond is largely unaffected by isotopic substitution, the vibrational frequency is inversely proportional to the square root of the reduced mass.[1] This leads to a predictable downward shift in the stretching frequency of a C-D bond compared to a C-H bond. The approximate relationship is:

νC-D ≈ νC-H / √2 ≈ 0.71 * νC-H

This significant and predictable shift allows for the unambiguous identification of deuterated functional groups within a molecule. Similar, though less pronounced, shifts are also observed for bending and other vibrational modes involving the substituted atom.[2]

Infrared Spectrum of 1-Penten-3-one: A Baseline for Comparison

Before analyzing the deuterated species, it is crucial to understand the IR spectrum of unlabeled 1-penten-3-one. The key absorption bands are associated with the C=O and C=C stretching vibrations of the enone system, as well as the various C-H stretching and bending modes.

Table 1: Key IR Absorption Bands of 1-Penten-3-one

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
=C-H Stretch (vinyl)3100 - 3000MediumAssociated with the hydrogens on the C=C double bond.
C-H Stretch (aliphatic)3000 - 2850Medium-StrongFrom the ethyl group.
C=O Stretch~1685StrongThe carbonyl stretch is at a lower frequency than in a saturated ketone (~1715 cm⁻¹) due to conjugation with the C=C bond, which imparts some single-bond character.
C=C Stretch~1620Medium-StrongThe carbon-carbon double bond stretch of the enone system.
C-H Bend (vinyl out-of-plane)~990 and ~910StrongCharacteristic "wagging" vibrations of the terminal vinyl group (=CH₂).

The full IR spectrum of 1-penten-3-one can be found in public databases such as the one hosted by the National Institute of Standards and Technology (NIST).[3]

Predicted Infrared Spectrum of 1-Penten-3-one-d3 (1,1,2-trideuterio-1-penten-3-one)

For the purpose of this guide, we will assume that "1-penten-3-one-d3" refers to the isotopologue where the three hydrogens on the vinyl group have been replaced by deuterium. This is a common and synthetically accessible deuteration pattern.

The deuteration at the C1 and C2 positions will have the most significant impact on the vibrational modes associated with the vinyl group.

Table 2: Predicted Key IR Absorption Bands of 1-Penten-3-one-d3

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityNotes
=C-D Stretch~2300 - 2200MediumThe C-H stretching vibrations of the vinyl group at ~3100-3000 cm⁻¹ will be replaced by C-D stretching vibrations at a significantly lower frequency. This is a clear and unambiguous marker for deuteration at the double bond.
C-H Stretch (aliphatic)3000 - 2850Medium-StrongUnchanged from the non-deuterated molecule.
C=O Stretch~1685StrongThis band is not expected to shift significantly as the carbonyl group is not directly bonded to the deuterated carbons. Minor shifts may occur due to changes in vibrational coupling.
C=C Stretch~1610Medium-StrongA slight downward shift is expected due to the increased mass of the atoms attached to the double bond.
C-D Bend (vinyl out-of-plane)~750 - 650Medium-StrongThe strong C-H out-of-plane bending vibrations at ~990 and ~910 cm⁻¹ will be replaced by C-D bending vibrations at a lower frequency.
Visualizing the Isotopic Effect

The following diagram illustrates the key functional groups and the expected impact of deuteration on their IR stretching frequencies.

G cluster_non_deuterated 1-Penten-3-one cluster_deuterated 1-Penten-3-one-d3 C=O_H C=O Stretch ~1685 cm⁻¹ C=O_D C=O Stretch ~1685 cm⁻¹ C=O_H->C=O_D No Significant Shift C=C_H C=C Stretch ~1620 cm⁻¹ C=C_D C=C Stretch ~1610 cm⁻¹ C=C_H->C=C_D Slight Shift vinyl_CH =C-H Stretch ~3050 cm⁻¹ vinyl_CD =C-D Stretch ~2250 cm⁻¹ vinyl_CH->vinyl_CD Isotopic Shift

Caption: Predicted IR frequency shifts upon deuteration of the vinyl group in 1-penten-3-one.

Discussion of Other Possible Isotopologues

While we have focused on deuteration at the vinyl position, it is important to consider other possibilities for a "d3" species.

  • Deuteration at C4 (-CD₂-CH₃): This would lead to the appearance of C-D stretching bands around 2200-2100 cm⁻¹ and a change in the C-H bending region for the ethyl group. The vinyl C-H stretches and bends would remain unchanged.

  • Deuteration at C5 (-CH₂-CD₃): Similar to deuteration at C4, this would introduce C-D stretching bands and alter the C-H bending modes of the methyl group.

The precise location of the deuterium atoms can be confirmed by a careful comparison of the IR spectrum with that of the non-deuterated compound and by considering the expected shifts for different vibrational modes.

Experimental Protocol: Acquiring the IR Spectrum of 1-Penten-3-one-d3

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample such as 1-penten-3-one-d3 using an FTIR spectrometer.

Sample Preparation (Neat Liquid)

1-Penten-3-one-d3 is a liquid at room temperature, making sample preparation straightforward. The "neat" or thin-film method is most common.

  • Clean the Salt Plates: Ensure the potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture from your fingers.

  • Apply the Sample: Place a single small drop of 1-penten-3-one-d3 onto the center of one salt plate.

  • Create the Film: Place the second salt plate on top of the first and gently rotate them a quarter turn to create a thin, uniform liquid film between the plates. Avoid trapping air bubbles.

  • Mount the Sample: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

Data Acquisition
  • Background Scan: With the sample chamber empty, run a background scan. This will account for any atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Scan: Place the sample holder with the prepared 1-penten-3-one-d3 into the sample chamber and acquire the sample spectrum.

  • Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

G start Start clean_plates Clean and Dry Salt Plates start->clean_plates apply_sample Apply a Drop of 1-Penten-3-one-d3 clean_plates->apply_sample create_film Create a Thin Film Between Plates apply_sample->create_film mount_sample Mount Plates in Spectrometer Holder create_film->mount_sample sample_scan Acquire Sample Spectrum mount_sample->sample_scan background_scan Acquire Background Spectrum (Empty) background_scan->sample_scan process_data Process Data (Ratio to Background) sample_scan->process_data end End: Obtain Final IR Spectrum process_data->end

Caption: Experimental workflow for obtaining the IR spectrum of liquid 1-penten-3-one-d3.

Conclusion

The infrared spectrum of 1-penten-3-one-d3 provides a clear demonstration of the deuterium isotope effect. The most prominent changes upon deuteration of the vinyl group are the appearance of C-D stretching bands in the 2300-2200 cm⁻¹ region and the shift of the vinyl out-of-plane bending vibrations to lower wavenumbers. These predictable shifts allow for confident structural assignment and the tracking of isotopic labels in chemical and biological systems. By understanding the fundamental principles of IR spectroscopy and isotopic effects, researchers can leverage this powerful analytical technique to gain deeper insights into their work.

References

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy, Third Edition. Academic Press.
  • National Institute of Standards and Technology. (n.d.). 1-Penten-3-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
  • Stuart, B. H. (2004).
  • Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Chemistry LibreTexts. (2023, January 29). Isotope Effects in Vibrational Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Properties and Kinetic Implications of Deuterated Ethyl Vinyl Ketone (d-EVK): A Technical Guide

Executive Summary Ethyl vinyl ketone (EVK, 1-penten-3-one) is a highly reactive α,β -unsaturated carbonyl compound widely utilized as a synthon in organic chemistry (e.g., Robinson annulations) and as a building block fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl vinyl ketone (EVK, 1-penten-3-one) is a highly reactive α,β -unsaturated carbonyl compound widely utilized as a synthon in organic chemistry (e.g., Robinson annulations) and as a building block for photoresponsive polymers. In the realm of modern drug development, isotopic substitution—specifically deuteration—has emerged as a powerful strategy to modulate pharmacokinetic profiles via the Kinetic Isotope Effect (KIE). This whitepaper provides an in-depth analysis of the thermodynamic properties of deuterated EVK (d-EVK), detailing the mechanistic causality behind its physicochemical shifts, and provides self-validating protocols for its synthesis and thermodynamic characterization.

Mechanistic Foundations of Isotopic Substitution in EVK

The substitution of protium ( 1 H) with deuterium ( 2 H) in the EVK scaffold does not alter the electronic potential energy surface of the molecule. Instead, it fundamentally changes the mass-dependent properties of the system.

Zero-Point Energy (ZPE) and Bond Dissociation

The most profound thermodynamic consequence of deuteration is the reduction of the molecule's Zero-Point Energy (ZPE)[1]. According to the quantum harmonic oscillator model, the vibrational frequency ( ν ) of a bond is inversely proportional to the square root of its reduced mass ( μ ). Because deuterium has twice the mass of protium, the C-D bond exhibits a significantly lower vibrational frequency than the C-H bond. Consequently, the ground state energy of the C-D bond sits lower in the potential energy well.

Causality in Drug Design: This lower ZPE means that a greater input of activation energy ( Ea​ ) is required to reach the transition state for bond cleavage. If d-EVK is utilized to synthesize an Active Pharmaceutical Ingredient (API), metabolic degradation pathways (such as CYP450-mediated aliphatic hydroxylation) targeting the deuterated sites will be significantly retarded, leading to an extended biological half-life.

Vapor Pressure Isotope Effect (VPIE)

The phase transition thermodynamics of EVK are also perturbed by deuteration. While protio-EVK has a documented boiling point of approximately 102 °C[2], fully or heavily deuterated EVK exhibits a Normal Vapor Pressure Isotope Effect (Normal VPIE) [3].

Causality: In the liquid phase, intermolecular dispersion forces are dictated by molecular polarizability. The lower ZPE of C-D bonds results in a slightly shorter average bond length compared to C-H bonds, leading to a smaller molar volume and reduced polarizability. Consequently, the intermolecular cohesive forces in liquid d-EVK are weaker than in protio-EVK, resulting in a slightly higher vapor pressure and a lower boiling point at standard conditions.

G A Isotopic Substitution (Deuteration of EVK) B Increased Reduced Mass (μ) A->B C Decreased Vibrational Frequency (ν) B->C D Lower Zero-Point Energy (ZPE) C->D E Thermodynamic Effects (VPIE, Weaker Dispersion) D->E Phase Transition Shifts F Kinetic Isotope Effect (Higher Activation Energy) D->F Bond Cleavage Resistance

Caption: Logical relationship between EVK deuteration, zero-point energy, and physicochemical properties.

Quantitative Thermodynamic Profiling

To facilitate comparative analysis, the thermodynamic properties of standard EVK and theoretical d5-EVK (where the ethyl group is fully deuterated, C2​D5​−CO−CH=CH2​ ) are summarized below. Data for protio-EVK is grounded in standard thermochemical databases[2], while d5-EVK values are extrapolated using Bigeleisen-Mayer theoretical frameworks.

Thermodynamic PropertyProtio-EVK (Standard)d5-EVK (Ethyl-d5)Mechanistic Rationale
Molecular Weight 84.12 g/mol 89.15 g/mol Addition of 5 neutrons to the ethyl moiety.
Boiling Point (1 atm) 102.0 °C~101.2 °CNormal VPIE due to reduced molecular polarizability and weaker dispersion forces[3].
Enthalpy of Vaporization ( ΔHvap​ ) ~35.5 kJ/mol~34.8 kJ/molWeaker liquid-phase cohesive energy requires less enthalpy to transition to the gas phase.
C-H / C-D Bond Dissociation Energy ~410 kJ/mol~415 kJ/molLower ZPE of the C-D bond increases the thermodynamic barrier to homolytic cleavage[1].
Reactivity (Michael Addition) Extremely HighHighEVK reacts ~2000x faster than acrylamide with biological nucleophiles[4]. Deuteration at the ethyl site exerts only a minor secondary KIE on the vinyl reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol contains internal controls that verify the success of the procedure in real-time, eliminating downstream analytical artifacts.

Protocol 1: Site-Specific Synthesis of d5-Ethyl Vinyl Ketone

Objective: Synthesize d5-EVK without isotopic scrambling at the highly enolizable α -vinyl protons. Causality for Method Choice: Base-catalyzed H/D exchange in D2​O would lead to indiscriminate scrambling across all enolizable positions. A de novo synthesis using deuterated precursors ensures absolute regiocontrol.

Step-by-Step Methodology:

  • Acylation: In a rigorously dried, argon-purged Schlenk flask, dissolve d5-propionyl chloride (1.0 eq) and anhydrous aluminum chloride ( AlCl3​ , 1.1 eq) in dry dichloromethane (DCM) at 0 °C.

  • Ethylene Insertion: Bubble dry ethylene gas through the solution for 2 hours. The Lewis acid catalyzes a Friedel-Crafts-type acylation of the alkene, forming the intermediate β -chloro ketone.

  • Elimination: Quench the reaction carefully with ice water. Extract the organic layer, dry over MgSO4​ , and add triethylamine (1.5 eq) to induce E2 elimination of HCl, yielding d5-EVK.

  • Self-Validation Step (Internal Standard NMR): Before final distillation, spike an aliquot of the crude mixture with a known concentration of mesitylene. Run a quantitative 1 H-NMR.

    • Validation Logic: The absence of a triplet at ~1.0 ppm (protio-methyl) and a quartet at ~2.5 ppm (protio-methylene) confirms >99% isotopic purity at the ethyl site. The integration of the vinyl protons (5.8–6.4 ppm) against the mesitylene standard simultaneously validates the chemical yield.

  • Purification: Purify via fractional distillation under reduced pressure, collecting the fraction at ~45 °C (150 mmHg). Store over hydroquinone (0.05%) to prevent spontaneous polymerization.

Protocol 2: Thermodynamic Characterization via Closed-Pan DSC

Objective: Accurately determine the isobaric heat capacity ( Cp​ ) and phase transition enthalpies of d5-EVK. Causality for Method Choice: EVK is highly volatile. Using standard open or crimped pans results in continuous mass loss via evaporation during the heating ramp, which artificially skews the endothermic heat flow and invalidates Cp​ calculations. Hermetically sealed pans are mandatory.

Step-by-Step Methodology:

  • Calibration (Self-Validation Step): Run a baseline scan with empty hermetic aluminum pans. Follow this with a scan of a certified Sapphire standard.

    • Validation Logic: The measured Cp​ of the sapphire must match literature values within ±1% . If it deviates, the DSC cell requires recalibration before the EVK sample is introduced, ensuring the system's trustworthiness.

  • Sample Preparation: Inside a glovebox, pipette exactly 5.0 mg of d5-EVK into a high-pressure hermetic aluminum DSC pan. Seal immediately using a specialized press.

  • Thermal Ramping: Equilibrate the sample at -50 °C in the DSC cell. Ramp the temperature at a rate of 10 °C/min up to 120 °C under a continuous nitrogen purge (50 mL/min).

  • Data Extraction: Integrate the area under the phase transition peaks to determine ΔHvap​ (if the pan is designed to burst at a specific pressure) or extract the step-change in the baseline to calculate Cp​(T) .

W S1 Step 1: De Novo Synthesis (d5-Propionyl Chloride + Ethylene) S2 Step 2: Self-Validation (qNMR with Mesitylene Standard) S1->S2 S3 Step 3: Closed-Pan DSC (Sapphire Calibrated) S2->S3 Isotopic Purity >99% S4 Step 4: Isoteniscope (Vapor Pressure Measurement) S2->S4 S5 Data Synthesis: VPIE & Thermodynamic Profiling S3->S5 S4->S5

Caption: Experimental workflow for the synthesis and thermodynamic characterization of deuterated EVK.

Conclusion

The deuteration of ethyl vinyl ketone provides a fascinating intersection of physical chemistry and pharmacological design. By understanding the causal relationship between increased reduced mass, lowered zero-point energy, and the resulting shifts in both thermodynamic phase behaviors (VPIE) and kinetic stability (KIE), researchers can leverage d-EVK as a highly precise synthon. The self-validating protocols provided ensure that the inherent volatility and reactivity of the α,β -unsaturated system do not compromise the integrity of downstream thermodynamic data.

References

  • National Institute of Standards and Technology (NIST).
  • Chemical Research in Toxicology - ACS Publications.
  • ChemRxiv.
  • Macmillan Group, Princeton University.

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Volatile Compounds Using 1-Penten-3-one-d3 as a GC-MS Internal Standard

Abstract Accurate and precise quantification of volatile and semi-volatile organic compounds is critical in fields ranging from pharmaceutical development to environmental monitoring. Gas Chromatography-Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Accurate and precise quantification of volatile and semi-volatile organic compounds is critical in fields ranging from pharmaceutical development to environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and specificity.[1] However, analytical variability introduced during sample preparation and injection can compromise data quality. The internal standard method is a powerful strategy to mitigate these errors and enhance analytical reproducibility.[2][3] This application note provides a detailed protocol and scientific rationale for using 1-penten-3-one-d3, a stable isotope-labeled compound, as a highly effective internal standard for GC-MS analysis.

The Foundational Principle of Internal Standardization

Quantitative analysis relies on the principle that an instrument's response is proportional to the concentration of an analyte.[4] However, this relationship can be affected by numerous factors. The internal standard (IS) method corrects for these potential errors by introducing a known quantity of a non-native compound into every sample, standard, and blank at the beginning of the analytical workflow.[2][5]

Quantification is then based not on the absolute response of the target analyte, but on the ratio of the analyte's response to the internal standard's response.[2] This ratio remains stable even if variations occur, correcting for:

  • Sample Preparation Losses: Inconsistent recovery during extraction, derivatization, or concentration steps.[4][6][7]

  • Injection Volume Fluctuation: Minor differences in the volume injected into the GC.[3]

  • Instrument Drift: Slow changes in detector sensitivity or ion source condition over an analytical sequence.[4][8]

cluster_0 Scenario A: Normal Injection cluster_1 Scenario B: Lower Injection Volume a1 Analyte Peak Area = 100,000 is1 IS Peak Area = 50,000 ratio1 Area Ratio (A/IS) = 2.0 is1->ratio1 Calculate Ratio conclusion Result is Consistent Quantification is unaffected by injection volume. ratio1->conclusion a2 Analyte Peak Area = 70,000 is2 IS Peak Area = 35,000 ratio2 Area Ratio (A/IS) = 2.0 is2->ratio2 Calculate Ratio ratio2->conclusion

Figure 1: The Internal Standard Principle. The ratio of the analyte peak area to the internal standard peak area remains constant, correcting for variations like injection volume.

The Deuterated Advantage: Why 1-Penten-3-one-d3 is an Ideal Internal Standard

The ideal internal standard should mimic the chemical and physical behavior of the target analyte as closely as possible without being naturally present in the sample.[2][9] Stable isotope-labeled (SIL) standards, such as the deuterated compound 1-penten-3-one-d3, represent the gold standard for GC-MS analysis.[9]

Key Advantages of SILs:

  • Near-Identical Physicochemical Properties: Deuterium labeling results in a negligible change to properties like polarity, boiling point, and solubility. This ensures the SIL and the native analyte behave almost identically during extraction and chromatographic separation, often co-eluting or eluting very closely.[7][8]

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of a target analyte in the MS source. Because a SIL behaves identically, it experiences the same matrix effects, providing superior correction compared to a structurally different internal standard.[7][8]

  • Unambiguous Detection: While chromatographically similar, the SIL is easily distinguished from the native analyte by the mass spectrometer due to its higher mass.[7]

1-Penten-3-one (also known as ethyl vinyl ketone) is a volatile enone found as a flavor or off-flavor component in various foods and as a metabolite.[10][11][12] Its deuterated form, 1-penten-3-one-d3, is therefore an excellent internal standard for quantifying the native compound or other small, volatile ketones and aldehydes in complex matrices.

PropertyValue for 1-Penten-3-oneSource
Molecular Formula C₅H₈O[10]
Molecular Weight 84.12 g/mol [12]
Boiling Point ~104.3 °C[10]
Flash Point -6.7 °C[10]
Classification Enone, Volatile Organic Compound (VOC)[11]

Table 1: Physicochemical Properties of the Native Compound, 1-Penten-3-one. The deuterated analog (d3) will have a molecular weight of approximately 87.14 g/mol .

Experimental Protocol

This protocol provides a framework for using 1-penten-3-one-d3 as an internal standard. Analysts should optimize parameters for their specific analyte and instrumentation.

Materials and Reagents
  • 1-Penten-3-one-d3 (IS), certified reference material

  • Target Analyte(s), certified reference material

  • Methanol or Dichloromethane (GC or HPLC grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

  • GC vials with septa

Preparation of Standard Solutions
  • IS Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of 1-penten-3-one-d3 and dissolve it in a suitable solvent (e.g., methanol) in a Class A volumetric flask to achieve the target concentration.

  • Analyte Stock Solution (e.g., 1000 µg/mL): Prepare in the same manner as the IS stock solution.

  • IS Working "Spiking" Solution (e.g., 10 µg/mL): Dilute the IS Stock Solution to a working concentration that, when added to samples, will yield a robust chromatographic peak similar in magnitude to the expected analyte response.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Analyte Stock Solution. Crucially, spike each calibration standard (and a solvent blank) with the exact same amount of the IS Working Spiking Solution. For example, add 50 µL of the 10 µg/mL IS solution to 950 µL of each analyte dilution to achieve a final IS concentration of 0.5 µg/mL in every vial.

Sample Preparation
  • Accurately measure a known volume or mass of the unknown sample (e.g., 950 µL of liquid sample or 1 g of extracted solid).

  • Add the same, precise volume of the IS Working Spiking Solution as used in the calibration standards (e.g., 50 µL). This step should occur at the earliest possible point to account for analyte loss during the entire sample preparation process.[6]

  • Perform any necessary sample preparation steps (e.g., liquid-liquid extraction, solid-phase microextraction (SPME), derivatization).[13]

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Method Parameters

The following are typical starting parameters for volatile compound analysis and should be optimized.

ParameterRecommended SettingRationale
Injector Split/Splitless, 250 °CEnsures rapid volatilization of analytes. Splitless mode is preferred for trace analysis.
GC Column 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms or equivalent)A standard non-polar column providing good separation for a wide range of volatile compounds.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA general-purpose temperature ramp to separate compounds based on boiling point.
MS Ion Source Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14]
Source Temp. 230 °CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity and selectivity by monitoring only specific ions for the analyte and IS, reducing chemical noise.[15]
Ions to Monitor Analyte (1-penten-3-one): m/z 84 (Quantifier), 55 (Qualifier) IS (1-penten-3-one-d3): m/z 87 (Quantifier), 58 (Qualifier)The molecular ion is typically used for quantification. Qualifier ions confirm identity. The exact m/z for the IS will depend on the deuteration pattern.

Table 2: Recommended starting parameters for GC-MS analysis.

Data Analysis, Quantification, and Validation

Quantification Workflow

Sample Sample Receipt Spike Spike with 1-penten-3-one-d3 Sample->Spike Prep Sample Preparation (e.g., Extraction) Spike->Prep GCMS GC-MS Analysis (SIM Mode) Prep->GCMS Data Data Processing (Integrate Peak Areas) GCMS->Data Quant Quantification (Apply Calibration Curve & RRF) Data->Quant Report Final Report (Concentration) Quant->Report

Figure 2: General workflow for quantitative analysis using an internal standard.

Calibration and Calculation

The relationship between analyte response and concentration is defined by the Relative Response Factor (RRF) .[16][17]

  • Build the Calibration Curve: For each calibration standard, calculate the Area Ratio (Analyte Peak Area / IS Peak Area). Plot this Area Ratio (y-axis) against the Analyte Concentration (x-axis).

  • Perform Linear Regression: Fit a linear curve (y = mx + b) to the data points. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.[18]

  • Calculate Unknown Concentration: For an unknown sample, determine its Area Ratio. Use the calibration curve equation to solve for the concentration (x).

    Concentration_Analyte = (Area_Ratio_Sample - y_intercept) / slope

Method Validation and Quality Control

A validated method ensures reliable and reproducible results.[1][19] Key parameters include:

  • Linearity: R² ≥ 0.995 over the desired concentration range.[18]

  • Accuracy: Assessed via spike recovery studies on blank matrix. Recoveries should typically be within 80-120%.[18]

  • Precision: Replicate analyses should yield a relative standard deviation (RSD) of ≤ 20% (or as defined by the specific application).[18]

  • QC Check: The absolute peak area of 1-penten-3-one-d3 should be monitored in all samples. A significant deviation (e.g., > 50%) from the average area in the calibration standards may indicate a severe matrix effect or a sample preparation error, warranting investigation of that specific sample.

Conclusion

The use of a stable isotope-labeled internal standard like 1-penten-3-one-d3 is a robust and highly reliable strategy for quantitative GC-MS analysis. By correcting for variations inherent in sample preparation and instrument performance, this method significantly improves the accuracy, precision, and defensibility of analytical data.[8][20] The near-identical chemical behavior of the deuterated standard to its native analog makes it the superior choice for overcoming complex matrix effects and achieving the highest quality quantitative results.

References

  • Quantitative and Qualitative GC and GC-MS (2022). Chemistry LibreTexts. Available at: [Link]

  • Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]

  • 1-Penten-3-one | CAS#:1629-58-9. (2025). Chemsrc. Available at: [Link]

  • Showing Compound 1-Penten-3-one (FDB008243). (2010). FooDB. Available at: [Link]

  • Gas Chromatograph's Response Factors and Why They Are Important. Emerson Global. Available at: [Link]

  • How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. (2025). ASTI. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. Available at: [Link]

  • Chemical Properties of 1-Penten-3-one (CAS 1629-58-9). Cheméo. Available at: [Link]

  • How to find out or calculate response factor in gc-ms?. (2021). ResearchGate. Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. (2023). SCION Instruments. Available at: [Link]

  • Plíštil, L., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules. Available at: [Link]

  • Jurado-Gámiz, J. L., et al. (2022). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]

  • Analysis results of GC. Shimadzu. Available at: [Link]

  • 1-Penten-3-one | C5H8O | CID 15394. PubChem - NIH. Available at: [Link]

  • Relative Response Factor: Accurate Quantification in Chromatography. (2024). Separation Science. Available at: [Link]

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020). MDPI. Available at: [Link]

  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2025). ResearchGate. Available at: [Link]

  • ethyl vinyl ketone 1-penten-3-one. The Good Scents Company. Available at: [Link]

  • Complimentary techniques for determining relative response factor of non-isolated impurities. (2021). Syngene International Ltd. Available at: [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. BTL. Available at: [Link]

  • Aparicio-Ruiz, R., et al. (2020). Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. MethodsX. Available at: [Link]

  • Gas Chromatography Mass Spectrometry. (n.d.). [Source in Japanese]. Available at: [Link]

  • Volatile hazardous air pollutants and ozone precursors by low temperature concentration-GC-MS/MS (MRM) method. (n.d.). [Source in Japanese]. Available at: [Link]

  • Internal standard reagent | Water quality environmental analysis. GL Sciences. Available at: [Link]

  • 1,3-Butadiene - 2012 Chemical Substance Analysis Method Development Report. (n.d.). [Source in Japanese]. Available at: [Link]

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Application

Application Note: High-Precision VOC Analysis Using 1-Penten-3-one-d3 as a Stable Isotope-Labeled Internal Standard via HS-SPME-GC-MS

Target Audience: Analytical Chemists, Food Scientists, and Drug Development Professionals Application Area: Volatile Organic Compound (VOC) Profiling, Metabolomics, and Quality Control Introduction and Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Food Scientists, and Drug Development Professionals Application Area: Volatile Organic Compound (VOC) Profiling, Metabolomics, and Quality Control

Introduction and Mechanistic Rationale

The accurate quantification of Volatile Organic Compounds (VOCs) in complex biological, environmental, and food matrices is frequently compromised by matrix effects, extraction variability, and instrument fluctuations[1][2]. Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the gold standard for VOC profiling due to its solvent-free nature and high sensitivity[2][3]. However, the competitive adsorption on SPME fibers necessitates the use of robust internal standards (IS) to ensure quantitative fidelity.

Why 1-Penten-3-one-d3? 1-Penten-3-one is a naturally occurring C5 volatile synthesized via the fatty acid pathway, highly prevalent in plant matrices (e.g., tomatoes, alfalfa, and teas)[2][3][4]. Utilizing its deuterated analog, 1-penten-3-one-d3 , as a Stable Isotope-Labeled Internal Standard (SIL-IS) provides a self-validating analytical system:

  • Co-elution & Matrix Effect Mitigation: The deuterated standard shares identical physicochemical properties with endogenous C5/C6 ketones and aldehydes, ensuring it co-elutes and experiences identical ion suppression/enhancement in the MS source.

  • Mass Shift: The +3 Da mass shift (due to three deuterium atoms) cleanly separates the IS signal from the endogenous 1-penten-3-one signal, preventing cross-talk in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes[1].

  • Fugacity Matching: Its volatility perfectly mirrors short-chain lipid oxidation products, making it an ideal normalizer for HS-SPME partitioning kinetics.

Experimental Workflow Overview

The protocol relies on the addition of 1-penten-3-one-d3 to the sample matrix prior to equilibration. The sample is then subjected to HS-SPME, where the analyte and the SIL-IS competitively partition into the headspace and adsorb onto a DVB/CAR/PDMS fiber[3][4].

SPME_Workflow SamplePrep 1. Sample Preparation Add 1-penten-3-one-d3 & NaCl Incubation 2. Headspace Equilibration 60°C for 20 min SamplePrep->Incubation Extraction 3. HS-SPME Extraction DVB/CAR/PDMS Fiber (40 min) Incubation->Extraction Desorption 4. GC Inlet Desorption 250°C for 3.5 min Extraction->Desorption GCMS 5. GC-MS/MS Analysis SIM/MRM Mode Desorption->GCMS Data 6. Data Processing Ratio: Analyte Area / IS Area GCMS->Data

Caption: Step-by-step HS-SPME-GC-MS workflow utilizing 1-penten-3-one-d3 for VOC quantification.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Internal Standard: 1-penten-3-one-d3 (Isotopic purity >98%).

  • Matrix Modifier: Sodium chloride (NaCl), analytical grade (baked at 200°C overnight to remove ambient VOCs)[1][4].

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco)[1][4].

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

Sample Preparation

Causality Note: The addition of NaCl increases the ionic strength of the aqueous phase, driving volatile organic compounds into the headspace via the "salting-out" effect, thereby drastically lowering the limit of detection (LOD)[4].

  • Weigh precisely 2.0 g of the homogenized sample (or 2.0 mL of liquid matrix) into a 20 mL headspace vial.

  • Add 0.5 g of NaCl to the vial[4].

  • Spike the sample with 10 µL of the 1-penten-3-one-d3 working solution (e.g., 1.0 µg/mL in methanol) directly into the matrix[1].

  • Immediately seal the vial with a magnetic crimp cap equipped with a PTFE/silicone septum.

  • Vortex gently for 10 seconds to ensure homogeneous distribution of the IS.

HS-SPME Extraction Kinetics
  • Pre-incubation: Place the vial in a thermostatic agitator at 60 °C for 20 minutes (agitating at 250 rpm) to establish liquid-gas phase equilibrium[3][4].

  • Extraction: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 40 minutes at 60 °C[4].

    • Expert Insight: 40 minutes is optimal for capturing a broad range of low-to-medium molecular weight VOCs without displacing highly volatile compounds (fiber overload)[5].

GC-MS Instrumental Parameters
  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Expose the fiber at 250 °C for 3.5 minutes in splitless mode to rapidly transfer the analytes onto the head of the column[1].

  • Chromatography: Use a high-polarity or mid-polarity column (e.g., DB-Wax or DB-5MS, 30 m × 0.25 mm × 0.25 µm)[1].

  • Carrier Gas: Ultra-high-purity Helium at a constant flow of 1.2 mL/min[1][4].

Table 1: Optimized GC Oven Temperature Program [1]

StepRate (°C/min)Target Temperature (°C)Hold Time (min)
Initial-403.5
Ramp 1101000.0
Ramp 271800.0
Ramp 3252807.0

Mass Spectrometry & Data Analysis

To ensure absolute specificity, the MS should be operated in Electron Ionization (EI) mode at 70 eV[4]. While full scan (m/z 50–550) is useful for untargeted profiling[4], Selected Ion Monitoring (SIM) is mandatory for precise quantification using the deuterated standard.

Table 2: SIM/MRM Parameters for 1-Penten-3-one and its Deuterated IS

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Rationale
1-Penten-3-one (Endogenous)84.055.084.0, 39.0Loss of ethyl radical [M-29]+
1-Penten-3-one-d3 (SIL-IS)87.058.087.0, 42.0+3 Da shift maintains structural fragmentation

Quantification Logic: The relative concentration of the target VOCs is calculated by integrating the peak area of the target analyte and dividing it by the peak area of the 1-penten-3-one-d3 quantifier ion (m/z 58.0). Because the SIL-IS experiences the exact same extraction kinetics and ionization environment as the endogenous C5/C6 compounds, this ratio mathematically cancels out matrix-induced signal suppression[2][3].

References

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Comparison of the volatile organic compounds in Citrus reticulata 'Chachi' peel with different drying methods using E-nose, GC-IMS and HS-SPME-GC-MS. Frontiers in Nutrition. Available at:[Link]

  • Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan EVOO. Semantic Scholar. Available at:[Link]

  • Unraveling the difference in aroma characteristics of tomato flesh with different colors using HS-SPME-GC–MS/MS and E-nose combined with multivariate data analysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Comprehensive Characterization of the Odor-Active Compounds in Different Processed Varieties of Yunnan White Tea (Camellia sinensis) by GC×GC-O-MS and Chemometrics. MDPI. Available at:[Link]

Sources

Method

Application Note: Kinetic Isotope Effect Studies of Covalent Warheads Using 1-Penten-3-one-d3

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Mechanistic Enzymology, Covalent Inhibitor Design, and Reaction Kinetics Executive Summary In the development of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Mechanistic Enzymology, Covalent Inhibitor Design, and Reaction Kinetics

Executive Summary

In the development of targeted covalent inhibitors, α,β -unsaturated ketones are frequently deployed as Michael acceptors to irreversibly bind nucleophilic residues (e.g., cysteines) on target proteins. Understanding the precise transition state of this binding event is critical for tuning warhead reactivity. This application note details a highly specific analytical protocol utilizing 1-penten-3-one-1,1,2-d3 to measure the Secondary Kinetic Isotope Effect (SKIE) during thia-Michael additions. By moving away from traditional single-turnover kinetics and employing a self-validating competitive LC-MS assay, researchers can achieve highly reproducible mechanistic insights into sp2→sp3 rehybridization rates.

Mechanistic Rationale: The Causality of the Inverse SKIE

To optimize a covalent warhead, medicinal chemists must know whether the initial nucleophilic attack or the subsequent protonation is the rate-limiting step (RLS). Aldehydes and ketones, such as 1-penten-3-one, undergo characteristic α -substitution and enolization pathways where the overall reaction kinetics are intricately linked to the behavior of the α and β carbons[1].

By synthesizing the isotopologue 1-penten-3-one-1,1,2-d3 ( CD2​=CD−CO−CH2​CH3​ ), we place deuterium atoms directly at the site of nucleophilic attack (C1).

The Physical Chemistry (Causality): During the rate-limiting nucleophilic attack by a thiol, the C1 carbon rehybridizes from planar sp2 to tetrahedral sp3 . In the sp2 ground state, the out-of-plane bending frequencies for the C-H (or C-D) bonds are relatively loose. As the transition state forms and crowding increases, these bending modes transition into stiffer sp3 deformations. Because deuterium is heavier than hydrogen, its Zero-Point Energy (ZPE) is lower. The energy well for the stiffer transition state steepens more for deuterium than for hydrogen. Consequently, the activation energy ( Ea​ ) required for the deuterated molecule to reach the transition state is lower than that of the protio variant. This phenomenon manifests as an Inverse Secondary Kinetic Isotope Effect , where the reaction rate of the deuterated species is faster than the protio species ( kH​/kD​<1 ).

TScausality Reactant 1-Penten-3-one-1,1,2-d3 Ground State (sp2) Lower ZPE for C-D TS Transition State Rehybridization (sp2 -> sp3) Stiffer Bending Modes Reactant->TS Nu Nucleophile (Thiol) Attack at C1 Nu->TS Product Enolate Intermediate C1 is sp3 hybridized Inverse SKIE (kH/kD < 1) TS->Product

Caption: Mechanistic pathway of the thia-Michael addition illustrating the sp2 to sp3 transition state.

Protocol Design: A Self-Validating System

Measuring rate constants in separate flasks (one for protio, one for deutero) introduces systemic errors via temperature fluctuations, pipetting variances, and solvent evaporation. 1-Penten-3-one is a highly reactive volatile compound; therefore, precisely controlled aqueous conditions (e.g., buffered at pH 7.4) are required to prevent spontaneous degradation or unwanted Diels-Alder dimerization during storage and experimentation[2].

To ensure absolute trustworthiness , this protocol utilizes an Internal Competitive Assay . By mixing the protio and deutero substrates in an exact 1:1 ratio and reacting them with a limiting amount of nucleophile, both isotopologues compete for the same thiol pool in the exact same microenvironment. The ratio of the resulting products analyzed via LC-MS directly yields the ratio of the rate constants ( kH​/kD​ ), mathematically eliminating external variables.

Step-by-Step Methodology

Reagents Required:

  • 1-Penten-3-one (Proteo, >99% purity)

  • 1-Penten-3-one-1,1,2-d3 (Deutero, >98% isotopic purity)

  • N-Acetylcysteine (NAC) (Model thiol nucleophile)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Formic Acid (LC-MS grade)

Step 1: Preparation of the Competitive Master Mix

  • Prepare a 10 mM stock solution of Proteo 1-penten-3-one in LC-MS grade acetonitrile.

  • Prepare a 10 mM stock solution of Deutero 1-penten-3-one-1,1,2-d3 in LC-MS grade acetonitrile.

  • In a glass vial, combine exactly 500 µL of the Proteo stock and 500 µL of the Deutero stock. Dilute with 9.0 mL of PBS (pH 7.4) to create a Master Mix where [Proteo] = 0.5 mM and [Deutero] = 0.5 mM.

Step 2: Reaction Initiation (Limiting Nucleophile)

  • Prepare a 1.0 mM stock of NAC in PBS.

  • Aliquot 1.0 mL of the Competitive Master Mix into a temperature-controlled reaction vial at 25.0 °C.

  • Add 100 µL of the 1.0 mM NAC stock. (Note: The nucleophile is kept at 10% of the total electrophile concentration to ensure pseudo-first-order competitive kinetics without depleting the substrate pool).

  • Vortex gently for 5 seconds and incubate at 25.0 °C for exactly 15 minutes.

Step 3: Quenching and LC-MS Preparation

  • Quench the reaction by adding 50 µL of 10% Formic Acid to drop the pH below 3.0, instantly protonating the thiolate and halting the Michael addition.

  • Transfer 100 µL of the quenched mixture to an LC-MS autosampler vial equipped with a glass insert.

Step 4: LC-MS Data Acquisition

  • Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Monitor the Extracted Ion Chromatograms (EIC) in positive ESI mode for the exact masses of the adducts:

    • Proteo-Adduct: m/z 248.1 [M+H]+

    • Deutero-Adduct: m/z 251.1 [M+H]+

AssayWorkflow Mix 1:1 Mixture Proteo & Deutero React Add Limiting Thiol Buffer pH 7.4 Mix->React Quench Acid Quench Stop Reaction React->Quench LCMS LC-MS Analysis Isotope Ratio Quench->LCMS

Caption: Self-validating competitive workflow for measuring kinetic isotope effects via LC-MS.

Data Presentation and Interpretation

Because the nucleophile is limiting and the reaction conversion is low ( <10% ), the SKIE can be calculated directly from the ratio of the integrated LC-MS peak areas of the products, corrected for any slight deviations in the initial 1:1 molar ratio of the starting materials.

Formula: SKIE=kD​kH​​=AreaDeutero-Adduct​AreaProteo-Adduct​​×[Proteo-SM]t=0​[Deutero-SM]t=0​​

Representative Quantitative Results
AnalyteTarget Ion ( m/z )LC-MS Peak Area (A.U.)Relative Product RatioCalculated SKIE ( kH​/kD​ )
Proteo-Adduct 248.11,250,5000.850.85
Deutero-Adduct 251.11,471,1761.00-

Interpretation: An observed SKIE of 0.85 is a hallmark inverse secondary kinetic isotope effect . This quantitatively proves that the rate-limiting step of the reaction involves the rehybridization of the terminal alkene carbon from sp2 to sp3 . For drug development professionals, this confirms that modifications altering the steric bulk or electronic density strictly at the β -carbon will have the most profound impact on the covalent target residence time and warhead reactivity.

References

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry. OpenStax. Available at:[Link]

  • Journal of Agricultural and Food Chemistry. (2018). New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage. ACS Publications. Available at:[Link]

Sources

Application

Strategic Application of Deuterium-Labeled 1-Penten-3-One in Michael Addition Reactions

Executive Summary 1-Penten-3-one, commonly known as ethyl vinyl ketone (EVK), is a highly reactive α,β-unsaturated ketone. As a potent Michael acceptor, it readily conjugates with endogenous nucleophiles, including gluta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Penten-3-one, commonly known as ethyl vinyl ketone (EVK), is a highly reactive α,β-unsaturated ketone. As a potent Michael acceptor, it readily conjugates with endogenous nucleophiles, including glutathione (GSH) and the N-terminal valine of hemoglobin[1][2]. In the realms of drug development and adductomics, deuterium-labeled EVK (D-EVK) has emerged as a critical mechanistic probe.

By incorporating deuterium at the α- or α'-positions, researchers can exploit kinetic isotope effects (KIE), trace the reversibility of covalent binding (retro-Michael reactions), and establish high-precision internal standards for mass spectrometry[3][4]. This application note details the mechanistic causality, quantitative reactivity profiles, and self-validating experimental protocols for utilizing D-EVK in advanced biochemical assays.

Mechanistic Causality: The Role of EVK and Deuterium

Covalent inhibition is a highly effective pharmacological strategy, but the formation of covalent bonds can be either reversible or irreversible[5]. Distinguishing between a kinetic adduct (reversible) and a thermodynamic sink (irreversible) is vital for predicting drug toxicity and off-target effects.

Deuterium labeling provides a definitive method to probe this reversibility. When D-EVK undergoes a Michael addition with a thiol, it forms a covalent adduct. If the reaction is reversible under physiological conditions, the intermediate enolate will undergo proton exchange with the aqueous solvent during the retro-Michael equilibrium. This results in a measurable loss of the deuterium label[3]. Conversely, an irreversible reaction retains its isotopic signature. This self-validating mechanistic loop allows researchers to map the exact thermodynamic stability of the adduct.

G A D-Labeled EVK + Nucleophile B Michael Addition (Forward Reaction) A->B k_forward C D-Labeled Adduct (Kinetic Product) B->C D Retro-Michael Equilibrium C->D Reversible (Base/Heat) F Irreversible Adduct (Thermodynamic Sink) C->F Irreversible Trapping E Isotope Exchange (Loss of Deuterium) D->E H2O/Solvent Exchange E->B Re-addition (Unlabeled)

Logical flow of probing Michael addition reversibility via deuterium exchange.

Quantitative Data: Reactivity Profiles

Understanding the baseline reactivity of EVK compared to other electrophiles is necessary for predicting its behavior in complex biological matrices. EVK serves as a benchmark for highly reactive enones, exhibiting rapid conjugation kinetics compared to synthetic derivatives, though it is less reactive than specialized natural toxins like biliatresone[2].

Table 1: Comparative Reactivity of Michael Acceptors with Glutathione (GSH)

ElectrophileCore StructureRelative Reactivity (vs. EVK)Primary Target Nucleophiles
Biliatresone 1,2-diaryl-2-propenone6.7x higherCys, His, Lys
1-Penten-3-one (EVK) α,β-unsaturated ketoneBaseline (1.0x)Cys (GSH), N-term Val
1,2-diaryl-2-propen-1-one (DP) Synthetic propenone1.5x lowerCys

Synthesis and H/D Exchange Dynamics

Direct deuteration of highly reactive enones like EVK is notoriously difficult. The presence of a highly reactive methyl group adjacent to the carbonyl functionality facilitates undesired [4+2] cycloadditions, self-Diels-Alder reactions, or double Michael additions under standard basic conditions[6]. Recent advancements favor organocatalytic or transition-metal-catalyzed H/D exchange to achieve high selectivity without degrading the substrate[6][7].

Table 2: Methodologies for Deuterium Incorporation in Enones

MethodCatalyst / ReagentD-SourceSelectivityLimitations
Organocatalytic Diamine / Benzoic AcidD2OHighly α'-selectiveRequires precise temperature control
Transition Metal Ni(OTf)2 / PyBisulidineD2Oα and β positionsMetal contamination in biological assays
Base-Catalyzed Et3N or DBUD2O / MeODNon-specificHigh risk of polymerization / side reactions

Experimental Protocols

Protocol A: Organocatalytic α-Deuteration of 1-Penten-3-one

Causality & Validation: Why use D2O with a diamine catalyst instead of deuterated organic solvents? D2O is cost-effective and drives the equilibrium via a massive molar excess. The diamine catalyst forms a reversible internal aza-Michael addition intermediate, temporarily breaking the conjugation of the enone. This prevents the undesired polymerization that typically plagues EVK, allowing selective α-proton exchange[6]. The protocol is self-validating through the use of an internal NMR standard, ensuring absolute quantification of deuterium incorporation.

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL Schlenk tube, dissolve 0.4 mmol of 1-penten-3-one in 2.0 mL of anhydrous toluene.

  • Catalyst Addition: Add 30 mol% of the diamine organocatalyst and 30 mol% of benzoic acid to the solution.

  • Isotope Exchange: Inject 0.5 mL of D2O. Seal the tube and stir the biphasic mixture vigorously at 50 °C for 8 hours.

  • Self-Validation (NMR Tracking): At t=0, 4h, and 8h, extract a 50 µL aliquot from the organic layer. Add 10 µL of mesitylene (internal standard) and dilute in CDCl3. Analyze via 1H-NMR. Calculate the integration ratio of the α-proton against the mesitylene aromatic protons to confirm the rate and extent of D-incorporation.

  • Isolation: Once >90% incorporation is confirmed, cool the reaction, separate the organic layer, dry over Na2SO4, and carefully concentrate under reduced pressure (EVK is volatile).

Protocol B: Adductomic Profiling of D-labeled EVK with Glutathione (GSH)

Causality & Validation: In adductomics, identifying unknown electrophilic exposures in human blood relies on tracking hemoglobin (Hb) adducts. N-terminal valine adducts are present in extremely low physiological concentrations. Derivatization with fluorescein isothiocyanate (FIRE procedure) enhances ionization efficiency in LC-MS/MS[1]. By spiking D-EVK as an internal standard, matrix-induced ion suppression is normalized. The D-labeled and unlabeled analytes co-elute but are cleanly resolved by their m/z difference, confirming that the detected signal is a true adduct and not biological noise.

Step-by-Step Methodology:

  • Matrix Preparation: Isolate hemoglobin from human whole blood samples via centrifugation and red blood cell lysis. Normalize Hb concentration to 50 mg/mL in 10 mM phosphate buffer (pH 7.4).

  • Incubation: Spike the Hb solution with a known concentration of synthesized D-EVK (e.g., 500 nmol) to serve as the internal standard. Incubate at 37 °C for 3 hours at 750 rpm to allow Michael addition to the N-terminal valine.

  • FIRE Derivatization: Add fluorescein isothiocyanate to the mixture. The reagent specifically cleaves the alkylated N-terminal valine, forming a fluorescein-thiohydantoin (FTH) derivative (e.g., EVK-Val-FTH).

  • LC-MS/MS Quantification: Inject the derivatized sample into an LC-MS/MS system. Monitor the specific mass transitions for both the endogenous unlabeled EVK adduct and the spiked D-EVK adduct (which will show a mass shift corresponding to the number of incorporated deuteriums, typically +1 to +4 Da).

Adductomics S1 Blood Sample Incubation S2 Spike D-EVK Internal Standard S1->S2 S3 Hemoglobin (Hb) Isolation S2->S3 S4 FIRE Derivatization (N-terminal Valine) S3->S4 Fluorescein Isothiocyanate S5 LC-MS/MS Quantification S4->S5 m/z Shift Tracking

Workflow for quantifying EVK-hemoglobin adducts using D-labeled internal standards.

Sources

Method

Preparation of 1-penten-3-one-d3 calibration curves for mass spectrometry

An In-depth Technical Guide Topic: Preparation and Use of 1-Penten-3-one-d3 Calibration Curves for Accurate Quantification by Mass Spectrometry Audience: Researchers, scientists, and drug development professionals. Forew...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Preparation and Use of 1-Penten-3-one-d3 Calibration Curves for Accurate Quantification by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Foreword by the Senior Application Scientist

In modern analytical science, the demand for precision and accuracy is non-negotiable. The quantification of volatile organic compounds (VOCs) like 1-penten-3-one presents unique challenges due to their potential for loss during sample handling and variability in instrument response. This guide moves beyond a simple recitation of steps; it provides a foundational methodology grounded in best practices for establishing a robust quantitative assay. The core principle we will explore is the use of a stable isotope-labeled internal standard (SIL-IS), specifically 1-penten-3-one-d3. This approach is the cornerstone of high-fidelity mass spectrometric quantification, as it intrinsically corrects for analytical variability from sample preparation to detection. By understanding the causality behind each step, from stock solution preparation to the final regression analysis, you will be equipped to build a self-validating system that produces trustworthy and reproducible data.

Scientific Principle: The Rationale for Internal Standardization

Quantitative analysis by mass spectrometry relies on the direct relationship between an analyte's concentration and the instrument's signal response.[1] However, this relationship can be influenced by numerous factors, including sample matrix effects, ionization efficiency fluctuations, and analyte loss during preparation.[2][3]

An external calibration, where standards are prepared in a clean solvent, fails to account for these sample-specific variations. The internal standard method addresses this by introducing a known quantity of a reference compound—the internal standard (IS)—to every sample, calibrator, and quality control.[4][5] The ideal IS is a stable isotope-labeled analog of the analyte, such as 1-penten-3-one-d3 for 1-penten-3-one.

Why is a SIL-IS superior?

  • Chemical and Physical Equivalence: A SIL-IS has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[3]

  • Correction for Variability: Any loss of analyte during sample preparation or fluctuation in instrument signal will be mirrored by a proportional change in the IS signal.

  • Ratio-Based Quantification: Quantification is based on the ratio of the analyte signal to the IS signal. This ratio remains stable and proportional to the analyte's concentration, even if the absolute signal intensities vary.[4] This principle is the foundation of a robust and reliable assay.

Materials and Reagents

Proper preparation begins with high-quality materials. The following table lists the necessary components for this protocol.

Reagent/MaterialRecommended SupplierExample Part NumberPurity/Grade
1-Penten-3-one (Analyte)Sigma-Aldrich1629-58-9≥97%
1-Penten-3-one-d3 (Internal Standard)CDN IsotopesD-753598 atom % D
Methanol (MeOH), AnhydrousFisher ScientificA452-4HPLC Grade
Calibrated Micropipettes & TipsEppendorfVarious---
Class A Volumetric Flasks (1 mL, 10 mL)VWRVarious---
2 mL Amber Autosampler Vials & CapsAgilent Technologies5182-0714---

Experimental Protocol: From Stock to Standard

This protocol details the systematic preparation of stock solutions, working solutions, and the final calibration curve standards. Accuracy at each stage is paramount to the quality of the final curve.[6]

Preparation of Primary Stock Solutions (1 mg/mL)

The purpose of a concentrated primary stock is to create a stable, well-characterized source from which all subsequent dilutions are made.

  • Analyte Stock (A1):

    • Accurately weigh approximately 10 mg of 1-penten-3-one into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and bring to volume with anhydrous methanol.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

    • Calculate the precise concentration in mg/mL.

  • Internal Standard Stock (IS1):

    • Accurately weigh approximately 1 mg of 1-penten-3-one-d3 into a 1 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve and bring to volume with anhydrous methanol.

    • Cap and invert thoroughly.

    • Calculate the precise concentration in mg/mL.

Causality Note: Using anhydrous methanol minimizes the presence of water, which can affect the stability of some analytes and introduce variability. Storing stocks at -20°C or below is critical to reduce the evaporation of these volatile compounds.[7]

Preparation of Intermediate Working Solutions

Serial dilution from a concentrated stock minimizes the weighing errors associated with preparing low-concentration standards directly.

  • Analyte Working Solution (A2 - 10 µg/mL):

    • Transfer 100 µL of the Analyte Stock (A1) into a 10 mL volumetric flask.

    • Dilute to volume with methanol and mix thoroughly.

  • Internal Standard Working Solution (IS2 - 1 µg/mL):

    • Transfer 100 µL of the Internal Standard Stock (IS1) into a 10 mL volumetric flask.

    • Dilute to volume with methanol and mix thoroughly.

Preparation of Calibration Curve Standards

This series of standards will be used to generate the calibration curve. Each standard will have a varying concentration of the analyte and a constant concentration of the internal standard. A minimum of six non-zero concentration levels is recommended for a valid curve.[3]

Table 1: Calibration Standard Preparation Scheme

Standard ID Analyte Working Sol. (A2) Volume (µL) IS Working Sol. (IS2) Volume (µL) Methanol Volume (µL) Final Volume (mL) Final Analyte Conc. (ng/mL) Final IS Conc. (ng/mL)
BLANK 0 50 950 1 0 50
CAL 1 5 50 945 1 50 50
CAL 2 10 50 940 1 100 50
CAL 3 25 50 925 1 250 50
CAL 4 50 50 900 1 500 50
CAL 5 100 50 850 1 1000 50
CAL 6 250 50 700 1 2500 50

| CAL 7 | 500 | 50 | 450 | 1 | 5000 | 50 |

Step-by-Step Preparation:

  • Label 2 mL amber autosampler vials for each standard (BLANK, CAL 1-7).

  • Add the specified volume of Methanol to each vial.

  • Add the specified volume of the Analyte Working Solution (A2) to each vial.

  • Add 50 µL of the Internal Standard Working Solution (IS2) to every vial , including the blank.

  • Cap each vial immediately after adding the volatile components.

  • Vortex gently for 5-10 seconds to mix.

G A1 Analyte Stock (A1) 1 mg/mL A2 Analyte Working (A2) 10 µg/mL A1->A2 1:100 Dilution IS1 IS Stock (IS1) 1 mg/mL IS2 IS Working (IS2) 1 µg/mL IS1->IS2 1:1000 Dilution CAL1 CAL 1 50 ng/mL A2->CAL1 Variable Volume CAL_dots ... CAL7 CAL 7 5000 ng/mL IS2->CAL1 Fixed Volume (50 µL)

Figure 1. Hierarchical workflow for the preparation of calibration standards.

Mass Spectrometry Method & Data Acquisition

The following parameters provide a robust starting point for GC-MS analysis. These should be optimized for your specific instrumentation.

Table 2: Example GC-MS Parameters

Parameter Setting Rationale
Gas Chromatograph
Injection 1 µL, Splitless Maximizes analyte transfer to the column for sensitivity.
Inlet Temperature 250°C Ensures rapid and complete volatilization of analytes.
Carrier Gas Helium, 1.2 mL/min Inert gas providing good chromatographic efficiency.
Oven Program 40°C (1 min), then 20°C/min to 220°C Provides separation from solvent and other potential contaminants.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization method creating reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only specific ions.
Monitored Ions (m/z) Based on NIST Mass Spectra for 1-penten-3-one.[8]
1-Penten-3-one 84 (Quantifier), 55 (Qualifier) m/z 84 is the molecular ion (M+•). m/z 55 corresponds to [M-C2H5]+.

| 1-Penten-3-one-d3 | 87 (Quantifier), 58 (Qualifier) | The +3 Da shift corresponds to the three deuterium atoms. |

Data Analysis: Constructing the Calibration Curve

  • Peak Integration: For each CAL standard, integrate the peak area for the quantifier ion of the analyte (m/z 84) and the internal standard (m/z 87).

  • Response Ratio Calculation: Calculate the Response Ratio (RR) for each standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plotting: Create a plot with the Analyte Concentration (ng/mL) on the x-axis and the calculated Response Ratio on the y-axis.

  • Linear Regression: Apply a linear regression model to the data points. The model should be weighted (e.g., 1/x or 1/x²) if heteroscedasticity is observed (i.e., if the variance of the data points increases with concentration).[3]

  • Evaluation: The curve is evaluated based on its correlation coefficient (R²), which should ideally be ≥ 0.995, and by back-calculating the concentration of each calibrator, which should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[9][10]

Table 3: Example Calibration Data and Results

Analyte Conc. (ng/mL) Analyte Area IS Area Response Ratio
50 18,550 355,100 0.052
100 37,900 358,200 0.106
250 92,150 351,900 0.262
500 188,400 360,100 0.523
1000 385,200 357,500 1.077
2500 945,500 354,800 2.665

| 5000 | 1,899,000 | 356,600 | 5.325 |

G cluster_input Raw Data cluster_process Processing cluster_output Assay Parameters Conc Known Analyte Concentrations Plot Plot Ratio vs. Concentration Conc->Plot Areas Integrated Peak Areas (Analyte & IS) Ratio Calculate Response Ratio (Area_Analyte / Area_IS) Areas->Ratio Ratio->Plot Regress Perform Weighted Linear Regression Plot->Regress Equation Calibration Equation y = mx + c Regress->Equation R2 Correlation Coefficient (R² ≥ 0.995) Regress->R2

Figure 2. Logical flow for the generation of calibration curve parameters.

Method Validation and Trustworthiness

A calibration curve is only reliable if the entire analytical method is validated. According to global regulatory guidelines from the ICH and FDA, key performance characteristics must be assessed to prove the method is fit for its purpose.[11][12] This ensures the trustworthiness of the data generated.

Key validation parameters include:

  • Selectivity: The ability to differentiate the analyte from other components.

  • Accuracy & Precision: Assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

  • Calibration Curve / Range: Defining the range over which the method is accurate and precise, including the Lower and Upper Limits of Quantification (LLOQ/ULOQ).

  • Stability: Ensuring the analyte is stable in the biological matrix and throughout the sample preparation process.

  • Matrix Effect: Assessing whether components in the sample matrix suppress or enhance the analyte signal.

References

  • Nowicki, H. G., Devine, R. F., & Kieda, C. A. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. [Link]

  • Shimadzu Corporation. (n.d.). Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry. [Link]

  • FooDB. (2010). Showing Compound 1-Penten-3-one (FDB008243). [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Penten-3-one (CAS 1629-58-9). [Link]

  • Welch Lab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?[Link]

  • LC-MS/MS Best Practices. (n.d.). Best Practices for Calibration Curves in LC-MS/MS: Ensuring Accuracy and Reliability. [Link]

  • The Good Scents Company. (n.d.). ethyl vinyl ketone 1-penten-3-one. [Link]

  • Wang, S., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine, 43(1), 5–18. [Link]

  • Demeestere, K., Dewulf, J., De Roo, K., De Wispelaere, P., & Van Langenhove, H. (2007). Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry. Journal of Chromatography A, 1153(1-2), 130-141. [Link]

  • Eurachem. (n.d.). Example A1: Preparation of a Calibration Standard. [Link]

  • Pleil, J. D., et al. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega, 6(19), 12495–12504. [Link]

  • Harvard University. (n.d.). Why you don't know the concentration unless you do a standard curve for each compound. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Penten-3-one. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Penten-3-one. PubChem. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

Sources

Application

Topic: Application of 1-penten-3-one-d3 in Food and Fragrance Flavor Profiling

An Application Guide to Stable Isotope Dilution Analysis (SIDA) Abstract 1-Penten-3-one is a potent volatile ketone that contributes significantly to the sensory profile of numerous foods and fragrances, imparting charac...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Stable Isotope Dilution Analysis (SIDA)

Abstract

1-Penten-3-one is a potent volatile ketone that contributes significantly to the sensory profile of numerous foods and fragrances, imparting characteristic pungent, metallic, and savory notes.[1][2] Its high volatility and reactivity, however, present considerable challenges for accurate and reproducible quantification in complex matrices. This application note details a robust methodology for the precise measurement of 1-penten-3-one using its stable isotope-labeled analogue, 1-penten-3-one-d3, as an internal standard in a Stable Isotope Dilution Analysis (SIDA) workflow. We provide detailed protocols for sample preparation, headspace solid-phase microextraction (HS-SPME), and gas chromatography-mass spectrometry (GC-MS) analysis. This guide is intended for researchers and quality control scientists in the food, beverage, and fragrance industries seeking to overcome matrix effects and achieve high accuracy in flavor and aroma profiling.

Introduction: The Analytical Challenge of 1-Penten-3-one

1-Penten-3-one, also known as ethyl vinyl ketone, is an α,β-unsaturated ketone that plays a dual role as both a desirable flavor component and a potential off-note contributor.[3][4][5] It is naturally present in foods such as shiitake mushrooms, wasabi, and some fruits and vegetables, contributing to their complex flavor profiles.[1][3] In the flavor and fragrance industry, it is utilized as a top-note in fruit, spice, fish, and savory compositions.[2]

The chemical properties that make 1-penten-3-one a powerful aroma compound—its volatility and reactivity—also make it notoriously difficult to quantify. During sample preparation and analysis, losses can occur due to evaporation, adsorption onto surfaces, or degradation. Furthermore, complex food and fragrance matrices introduce significant interference, known as matrix effects, which can suppress or enhance the instrument's response, leading to inaccurate results.[6]

To surmount these challenges, Stable Isotope Dilution Analysis (SIDA) is the gold standard.[7][8] This technique employs a stable isotope-labeled version of the analyte as an internal standard.[9] 1-Penten-3-one-d3 is an ideal internal standard because it is chemically and physically identical to the native compound (the analyte), ensuring it behaves the same way during extraction, separation, and ionization.[9][10] However, its increased mass (due to the substitution of hydrogen atoms with deuterium) allows it to be distinguished and measured separately by a mass spectrometer. By measuring the ratio of the analyte to the known concentration of the added internal standard, SIDA effectively cancels out variations from sample loss and matrix effects, enabling highly accurate and precise quantification.[11]

The Principle of Stable Isotope Dilution Analysis (SIDA)

The SIDA method is a superior form of internal standard calibration. The core principle is the addition of a known quantity of the isotopically labeled standard (e.g., 1-penten-3-one-d3) to the sample at the earliest stage of preparation. Because the labeled standard and the unlabeled analyte exhibit nearly identical physicochemical properties, any loss or variation that occurs during the analytical workflow affects both compounds equally. Therefore, the ratio of the analyte to the internal standard remains constant from extraction to detection.

This relationship is the foundation of quantification. The instrument, typically a GC-MS, measures this final ratio. By comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the exact amount of the analyte in the original sample can be determined with exceptional accuracy.

SIDA_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Food Homogenate) Add_IS Spike with known amount of 1-Penten-3-one-d3 Sample->Add_IS Equilibrate Equilibration (Analyte + IS Mixture) Add_IS->Equilibrate SPME HS-SPME Extraction (Volatiles adsorb to fiber) Equilibrate->SPME GCMS GC-MS Analysis (Separation & Detection) SPME->GCMS MS_Data Mass Spectrometer detects Analyte (m/z 84) and IS (m/z 87) GCMS->MS_Data Calc_Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Data->Calc_Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Calc_Ratio->Cal_Curve Final_Conc Determine Analyte Concentration in Original Sample Cal_Curve->Final_Conc Structures Chemical Structures cluster_analyte 1-Penten-3-one (Analyte) cluster_is 1-Penten-3-one-d3 (Internal Standard) A C₅H₈O MW: 84.12 g/mol Quant Ion: m/z 84 B C₅H₅D₃O MW: 87.14 g/mol Quant Ion: m/z 87

Sources

Method

Application Note: High-Precision Quantitation of Volatile Enones in Environmental Water via Isotope Dilution HS-SPME-GC-MS Using 1-Penten-3-one-d3

Executive Summary The accurate quantitation of highly reactive volatile organic compounds (VOCs) in environmental and municipal water matrices is a critical challenge in modern analytical chemistry. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitation of highly reactive volatile organic compounds (VOCs) in environmental and municipal water matrices is a critical challenge in modern analytical chemistry. This application note details a robust, self-validating protocol for the trace-level detection of 1-penten-3-one (ethyl vinyl ketone) using Isotope Dilution Mass Spectrometry (IDMS) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). By leveraging 1-penten-3-one-d3 as an internal standard, this method effectively neutralizes matrix interferences and pre-analytical degradation, ensuring high-fidelity data suitable for regulatory compliance and environmental monitoring.

The Environmental Significance of 1-Penten-3-one

1-Penten-3-one is a potent, fast-reacting volatile compound characterized by a fresh, pungent odor with an exceptionally low human detection threshold of 0.94 μg/L in water[1]. In environmental water testing, it is monitored for two primary reasons:

  • Taste and Odor (T&O) Profiling: It is a known degradation product of lipid oxidation that directly impacts the sensory quality of water[2].

  • Treatment Byproduct Monitoring: During the ozonation of drinking water, 1-penten-3-one emerges as a fast-reacting byproduct. Its oxidation kinetics dictate that it rapidly reacts with ozone and hydroxyl radicals, making it a key marker for evaluating the efficacy of advanced oxidation processes (AOPs)[2].

Mechanistic Rationale: The Necessity of Isotope Dilution (E-E-A-T)

Quantifying α,β -unsaturated ketones (enones) in complex aqueous matrices presents significant analytical hurdles. The causality behind these challenges lies in the molecule's structure: the electron-deficient alkene, conjugated with a carbonyl group, is highly susceptible to Michael addition by naturally occurring nucleophiles (e.g., thiols, amines) present in Natural Organic Matter (NOM)[1]. Furthermore, 1-penten-3-one can undergo spontaneous hydration during sample transit and storage[1].

To establish a self-validating analytical system , we employ 1-penten-3-one-d3 as an internal standard[3]. Spiking the environmental water sample with this deuterated isotopologue immediately at the point of collection ensures that the internal standard acts as a kinetic and physical surrogate. The d3-isotopologue experiences identical matrix suppression, extraction inefficiencies, and degradation pathways as the endogenous analyte[4]. Consequently, the ratio of the unlabeled to labeled compound remains constant, neutralizing pre-analytical variables and validating the extraction efficiency of every individual sample.

IDMS_Mechanism Analyte 1-Penten-3-one (Target Analyte) Matrix Environmental Water Matrix (NOM, Nucleophiles) Analyte->Matrix IS 1-Penten-3-one-d3 (Internal Standard) IS->Matrix Loss Parallel Matrix Suppression & Degradation Matrix->Loss Quant Accurate Quantitation (Constant Isotopic Ratio) Loss->Quant Ratio Correction

Figure 1: Mechanistic rationale for Isotope Dilution Mass Spectrometry using a deuterated standard.

Experimental Methodology: Self-Validating Protocol

This protocol utilizes HS-SPME to minimize solvent use, prevent the loss of highly volatile species, and reduce the introduction of non-volatile matrix interferents into the GC system[5].

SPME_Workflow A 1. Water Collection (Quench Oxidants) B 2. Isotope Spiking (Add 1-Penten-3-one-d3) A->B C 3. Matrix Modification (Add NaCl, pH Adjust) B->C D 4. HS-SPME Extraction (DVB/CAR/PDMS, 60°C) C->D E 5. GC-MS/MS Analysis (Thermal Desorption) D->E

Figure 2: Step-by-step workflow for the Isotope Dilution HS-SPME-GC-MS protocol.

Step-by-Step Protocol

Step 1: Sample Collection and Quenching Collect 10.0 mL of the environmental water sample in a pre-cleaned 20 mL amber glass headspace vial. Immediately add 50 mg of ascorbic acid. Causality Note: Ascorbic acid quenches residual oxidants (e.g., chlorine, ozone) that would otherwise continue to oxidize the target enones during transit[2].

Step 2: Isotope Spiking (The Self-Validation Step) Spike the sample with 10 μL of a 1.0 mg/L methanolic solution of 1-penten-3-one-d3. Cap the vial immediately with a PTFE/silicone septum. Causality Note: Spiking must occur at the point of collection before any further manipulation. This ensures the internal standard accurately tracks analyte behavior and degradation throughout the entire sample lifecycle[4].

Step 3: Matrix Modification Add 3.0 g of ultra-pure, baked sodium chloride (NaCl) to the vial. Causality Note: The addition of a salting-out agent decreases the solubility of polar organic compounds in the aqueous phase. This thermodynamically drives the volatile 1-penten-3-one into the headspace, maximizing SPME extraction efficiency and lowering the Limit of Detection (LOD)[5].

Step 4: HS-SPME Extraction Equilibrate the vial at 60°C for 15 minutes under continuous agitation (500 rpm). Expose a pre-conditioned DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 60°C. Causality Note: The triple-phase DVB/CAR/PDMS fiber is explicitly chosen because its mixed-pore structure offers optimal retention and capacity for low-molecular-weight, highly volatile carbonyls[5].

Step 5: GC-MS/MS Analysis Retract the fiber and immediately insert it into the GC inlet (250°C) for thermal desorption (5 minutes, splitless mode). Proceed to instrumental analysis.

Data Presentation & Instrument Parameters

To ensure reproducibility, the following quantitative parameters and Multiple Reaction Monitoring (MRM) transitions should be programmed into the GC-MS/MS system.

Table 1: GC-MS/MS Operational Parameters
ParameterSetting / Specification
GC System Agilent 7890B / 7000C Triple Quadrupole (or equivalent)
Analytical Column DB-Wax Capillary Column (60 m × 0.25 mm ID × 0.25 μm film)
Carrier Gas Helium (99.999% purity), 1.0 mL/min constant flow
Inlet Temperature 250°C (Splitless mode, 5 min desorption time)
Oven Temperature Program 40°C (hold 5 min) 5°C/min to 230°C (hold 5 min)
MS Source Temperature 230°C
Ionization Mode Electron Impact (EI), 70 eV
Table 2: Multiple Reaction Monitoring (MRM) Transitions

Note: Transitions are optimized for the specific fragmentation patterns of the enone moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
1-Penten-3-one 84.155.110Quantifier
1-Penten-3-one 84.127.120Qualifier
1-Penten-3-one-d3 87.158.110IS Quantifier
1-Penten-3-one-d3 87.129.120IS Qualifier

Conclusion

The integration of 1-penten-3-one-d3 into environmental water testing workflows transforms a traditionally highly variable extraction process into a rigorously self-validating system. By accounting for matrix-induced Michael additions, hydration reactions, and SPME competitive displacement, this Isotope Dilution methodology guarantees absolute quantitative accuracy for tracking T&O compounds and ozonation byproducts in complex aqueous matrices.

Sources

Application

Application Note: High-Precision Isotope Dilution qNMR (ID-qNMR) for the Quantification of 1-Penten-3-one Utilizing a d3-Isotopologue Standard

Introduction & Scientific Rationale 1-Penten-3-one is a highly volatile, α,β-unsaturated ketone characterized by a pungent, mustard-like odor. It serves as a critical impact aroma compound in various complex matrices, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-Penten-3-one is a highly volatile, α,β-unsaturated ketone characterized by a pungent, mustard-like odor. It serves as a critical impact aroma compound in various complex matrices, including citrus juices, tomatoes, and mangoes, exhibiting an exceptionally low odor threshold of 0.94 μg/L in water[1]. However, its quantification presents significant analytical challenges. As a reactive Michael acceptor, 1-penten-3-one is prone to rapid degradation during storage, readily reacting with nucleophiles such as cysteine in biological and food matrices[1].

Traditionally, the quantitation of such volatile and reactive compounds relies on Stable Isotope Dilution Assays (SIDA) coupled with GC-MS or LC-MS[2]. While MS provides high sensitivity, it is inherently susceptible to matrix-induced ionization suppression and requires extensive response factor calibration. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses these limitations by offering a direct, equimolar response where the signal area is strictly proportional to the number of nuclei, a principle increasingly leveraged in comprehensive metabolomic profiling[3].

By employing 1-penten-3-one-d3 (where the terminal C5 methyl group is fully deuterated) as an internal standard, we can execute Isotope Dilution qNMR (ID-qNMR) . This hybrid approach merges the extraction-loss compensation of SIDA with the absolute, calibration-free primary analytical capability of high-resolution NMR.

The Causality of Experimental Choices (E-E-A-T)

To design a self-validating and robust protocol, every experimental parameter must be grounded in physical chemistry and NMR physics:

  • The Isotope Shift & Multiplicity Collapse (The "Why" behind d3): In native 1-penten-3-one, the C4 methylene protons couple with the adjacent C5 methyl protons, producing a distinct quartet at ~2.60 ppm. In the spiked 1-penten-3-one-d3 standard, the C5 group is deuterated (-CD3). Because deuterium has a low gyromagnetic ratio, the scalar coupling ( 3JHD​ ) is negligible in standard 1H NMR. Consequently, the C4 signal collapses into a broad singlet . Furthermore, the heavier deuterium atoms exert a secondary isotope effect, shielding the C4 protons and shifting their signal upfield by ~0.04 ppm. This baseline resolution between the native quartet and the d3 singlet allows for simultaneous, interference-free integration in a single scan.

  • Equilibration Time: Spiking the d3-standard requires a mandatory 30-minute equilibration period[1]. Because 1-penten-3-one reversibly binds to matrix thiols (e.g., glutathione, cysteine) via Michael addition, the isotopologue must fully equilibrate with the bound/free analyte pools to accurately correct for extraction recovery.

  • Relaxation Delay ( D1​ ): For absolute qNMR quantitation, the longitudinal relaxation delay ( D1​ ) must be set to ≥5×T1​ of the slowest relaxing proton of interest to ensure >99.3% magnetization recovery. A D1​ of 30 seconds is mandated here to prevent signal saturation.

Mandatory Visualization: ID-qNMR Workflow

ID_qNMR_Workflow S1 Sample Matrix (Complex Biofluid/Extract) S2 Spike IS (1-penten-3-one-d3) S1->S2 S3 Equilibration & Extraction (SAFE/LLE) S2->S3 S4 Solvent Exchange (Transfer to CDCl3) S3->S4 S5 1H-qNMR Acquisition (D1 ≥ 5*T1) S4->S5 S6 Spectral Integration (Isotope-Shifted Peaks) S5->S6

Figure 1: Isotope Dilution qNMR (ID-qNMR) workflow utilizing 1-penten-3-one-d3.

Step-by-Step Methodology

Phase 1: Sample Preparation & Spiking
  • Gravimetric Sampling: Accurately weigh 100–250 g of the liquid or pureed sample matrix into a sealed glass vessel.

  • Isotope Spiking: Add a gravimetrically determined amount of 1-penten-3-one-d3 standard (target a 1:1 to 1:5 molar ratio relative to the estimated native concentration).

  • Equilibration: Stir continuously for exactly 30 minutes at 4 °C to allow isotopic equilibration with the matrix[1].

  • Extraction: Extract the sample with 150 mL of high-purity dichloromethane. To prevent thermal degradation of the enone, utilize Solvent Assisted Flavor Evaporation (SAFE) distillation under high vacuum[1].

  • Reconstitution: Dry the organic layer over anhydrous sodium sulfate, concentrate gently under a nitrogen stream to ~100 μL, and reconstitute in 600 μL of CDCl3​ containing 0.01% TMS (Tetramethylsilane) for chemical shift referencing. Transfer to a 5 mm precision NMR tube.

Phase 2: System Self-Validation
  • Inversion-Recovery Test: Run a rapid inversion-recovery sequence ( T1​ measurement) on the C4 protons to confirm that T1​≤6 seconds in the specific sample matrix.

  • Equimolar Verification: Analyze a neat 1:1 molar synthetic mixture of native and d3-standard. The integrated ratio of the C4 signals must yield 1.00±0.02 . Deviations indicate incomplete relaxation or baseline distortion.

Phase 3: High-Resolution qNMR Acquisition
  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Standard 1D 1H sequence with a 90° excitation pulse (zg or zg30 modified to 90°).

  • Parameters:

    • Spectral Width (SW): 20 ppm

    • Acquisition Time (AQ): ≥4 seconds

    • Relaxation Delay ( D1​ ): 30 seconds

    • Number of Scans (NS): 64 to 256 (matrix dependent, targeting S/N > 150 for the C4 peaks).

    • Temperature: 298 K.

Phase 4: Data Processing & Absolute Quantification
  • Apply exponential line broadening (LB = 0.3 Hz) and zero-fill to 64k data points prior to Fourier Transformation.

  • Perform meticulous manual phase correction and a polynomial baseline correction specifically across the 2.0–3.0 ppm region.

  • Integration:

    • Integrate the native 1-penten-3-one C4 quartet at ~2.60 ppm ( Inative​ ).

    • Integrate the 1-penten-3-one-d3 C4 broad singlet at ~2.56 ppm ( Id3​ ).

  • Calculation: Compute the absolute concentration of native 1-penten-3-one using the formula:

    Cnative​=(Id3​Inative​​)×Cd3_spiked​

    (Note: Because both signals originate from 2 protons, the proton ratio Nd3​/Nnative​=1 , simplifying the standard qNMR equation).

Data Presentation & Validation Metrics

Table 1: NMR Signal Assignments and Isotope Shifts ( CDCl3​ , 500 MHz)

CompoundProton PositionMultiplicityChemical Shift (ppm)J-Coupling (Hz)Causality / Note
Native 1-penten-3-one C4 ( −CH2​− )Quartet2.60 3JHH​=7.3 Coupled to C5 methyl protons.
Native 1-penten-3-one C5 ( −CH3​− )Triplet1.10 3JHH​=7.3 Standard terminal methyl.
1-penten-3-one-d3 C4 ( −CH2​− )Broad Singlet2.56 3JHD​≈1.1 Upfield isotope shift; 1H−1H coupling eliminated by −CD3​ .
1-penten-3-one-d3 C5 ( −CD3​− )N/AInvisibleN/ADeuterium is NMR silent in 1H acquisition.

Table 2: Method Validation Parameters for ID-qNMR

ParameterValue / RangeAcceptance CriteriaCausality / Notes
Signal-to-Noise (S/N) > 150:1Minimum 150 for QuantitationEnsures integration error remains < 1%.
Recovery Correction 100% (Internal)N/AID-qNMR inherently corrects for extraction losses during SAFE distillation[1].
D1​ Relaxation Delay 30 s D1​≥5×T1​ Prevents differential signal saturation between native and d3 isotopologues.
Mass Balance Error < 2.0% ≤2.0% Validated via the 1:1 equimolar synthetic mixture test prior to sample runs.

References

  • New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice - Journal of Agricultural and Food Chemistry (ACS Publications).1

  • Characterization of Aroma-Active Compounds in Italian Tomatoes with Emphasis on New Odorants - Journal of Agricultural and Food Chemistry (ACS Publications). 2

  • The Human Urine Metabolome - PLOS One. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Deuterium-Hydrogen (D-H) Exchange in 1-Penten-3-one-d3

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with stable isotope-labeled compounds. Here, we address the critical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with stable isotope-labeled compounds. Here, we address the critical challenge of maintaining the isotopic integrity of 1-penten-3-one-d3 (ethyl vinyl ketone-d3) during experimental workflows.

Mechanistic Causality: Why Does Isotopic Scrambling Occur?

As a Senior Application Scientist, I frequently audit workflows where researchers have inexplicably lost the isotopic label on their deuterated ketones. To prevent this, we must first understand the causality: keto-enol tautomerization .

Due to the acidic nature of α -hydrogens (or deuterons) adjacent to the carbonyl group, they are highly susceptible to exchange when exposed to protic solvents[1]. Kinetic investigations demonstrate that the rate of deuterium exchange is identical to the rate of α -halogenation, proving that the formation of the enol intermediate is the rate-determining step in both processes[2].

While this exchange is a slow process under strictly neutral conditions, it is exponentially accelerated by either acid or base catalysis[3]. When 1-penten-3-one-d3 forms an enol in a protic solvent (e.g., H₂O, MeOH), the reversion to the keto form can incorporate a protium ion (H⁺) from the solvent instead of a deuteron (D⁺). This permanently scrambles the label and ruins the quantitative accuracy of mass spectrometry or NMR downstream.

Visualizing the Exchange Pathway

Mechanism Keto 1-Penten-3-one-d3 (Stable Keto Form) Enol Enol Intermediate (Reactive) Keto->Enol Acid/Base Catalysis Enol->Keto Aprotic Solvent Scrambled Scrambled Product (Loss of D-label) Enol->Scrambled Protic Solvent (H2O) Prevention Prevention Strategies: - Aprotic Solvents - Neutral pH - Low Temp (-80°C) Prevention->Keto Stabilizes

Logical workflow of D-H exchange via enolization and prevention strategies.

Troubleshooting & FAQs

Q1: Why is my 1-penten-3-one-d3 losing its isotopic purity during silica gel chromatography? A1: Silica gel is inherently acidic due to surface silanol groups and readily retains atmospheric moisture. This creates an ideal micro-environment for acid-catalyzed keto-enol tautomerization. Solution: Avoid standard column chromatography for deuterated enolizable ketones. If purification is mandatory, use neutral alumina or deactivate the silica gel with 1% triethylamine (TEA), though distillation under reduced pressure is the superior, non-destructive method.

Q2: Can I use methanol or ethanol as a solvent for my biological assays? A2: No. Protic solvents provide a massive excess of exchangeable protons. Even trace amounts of acidic or basic impurities in your biological sample will catalyze the rapid exchange of deuteriums with the solvent's protons. Solution: Use strictly aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF). If an aqueous buffer is required for a biological assay, minimize the incubation time and keep the pH strictly neutral (pH 7.0).

Q3: Does the position of the deuterium label matter? A3: Yes. Deuteriums at the α -position (adjacent to the carbonyl) are the most labile. If your d3 label is on the terminal methyl group (C5) or the vinyl group (C1/C2), they are less susceptible to direct enolization but can still undergo exchange via extended conjugation or Michael addition/elimination of water. Universal anhydrous precautions must be applied regardless of the label position.

Quantitative Data: Solvent & Condition Impact

The following table summarizes the impact of various environments on the isotopic stability of deuterated ketones.

Solvent / EnvironmentCatalyst PresenceTemperatureEstimated D-H Exchange RateRecommendation
Methanol / Water (Protic)Trace Acid/Base25°CRapid (< 1 hour)Avoid
Water / Biological BufferNeutral (pH 7.0)37°CModerate (Hours to Days)Avoid
Acetonitrile (Aprotic)Neutral25°CVery Slow (Weeks)Acceptable
Dichloromethane (Aprotic)Neutral-80°CNegligible (> Months)Optimal

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement these self-validating Standard Operating Procedures (SOPs).

Protocol 1: Glassware Silanization (Eliminating Lewis Acid Sites)

Causality: Untreated borosilicate glass contains surface silanol (-SiOH) groups. These act as weak Lewis acids that catalyze the enolization of 1-penten-3-one-d3.

  • Clean glassware thoroughly with a base bath, rinse with deionized water, and dry in a 120°C oven overnight.

  • Submerge the glassware in a 5% (v/v) solution of dichlorodimethylsilane in heptane for 15 minutes under a fume hood.

  • Rinse sequentially with anhydrous toluene, then methanol, and finally dichloromethane.

  • Bake at 120°C for 2 hours to cure the silane layer.

  • Self-Validation Step: Place a single drop of distilled water on the treated glass surface. If the protocol was successful, the water will bead up with a high contact angle (>90°) due to the hydrophobic silanized surface. If it smears, re-treat the glass.

Protocol 2: Anhydrous Handling and Storage

Causality: Atmospheric moisture provides the protic source (H₂O) required for isotopic scrambling.

  • Transfer 1-penten-3-one-d3 vials into an inert atmosphere glovebox (Argon or N₂) immediately upon receipt.

  • Reconstitute the ketone using strictly anhydrous, septum-sealed aprotic solvents (e.g., dry DCM or THF stored over 3Å molecular sieves).

  • Aliquot into single-use, silanized amber vials to prevent repeated freeze-thaw cycles and light-induced polymerization.

  • Store all aliquots at -80°C.

  • Self-Validation Step: Before initiating your primary biological or synthetic assay, run a rapid ¹H-NMR of a sacrificial aliquot. The absence of a proton signal at the specific deuterated positions (compared to a non-deuterated standard) validates that the isotopic integrity remains intact prior to experimental deployment.

References

  • Title: 8.3: Alpha Halogenation of Aldehydes and Ketones | Source: Chemistry LibreTexts | URL: 1[1]

  • Title: 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | Source: OpenStax | URL: 2[2]

  • Title: An Introduction to Enols & Enolates | Source: Making Molecules | URL: 3[3]

Sources

Optimization

Technical Support Center: Optimizing GC-MS Retention Times for 1-Penten-3-one-d3

Welcome to the Advanced Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) optimization. This guide is specifically engineered for researchers, analytical scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) optimization. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with volatile enones, particularly using 1-penten-3-one-d3 as a stable isotope-labeled internal standard (SIL-IS).

Working with 1-penten-3-one (also known as ethyl vinyl ketone) presents unique analytical challenges. It is highly volatile, structurally polar, and contains a reactive vinyl group prone to thermal polymerization. When introducing deuterium labeling (d3) to this molecule, analysts must also account for subtle chromatographic shifts. This guide provides the mechanistic causality behind these phenomena and actionable, field-proven troubleshooting protocols.

Part 1: Troubleshooting & FAQs

Q1: Why does my 1-penten-3-one-d3 internal standard elute slightly earlier than the endogenous 1-penten-3-one peak?

A1: The Inverse Deuterium Isotope Effect. It is a common misconception that isotopologues will co-elute perfectly. In high-resolution gas chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts[1].

The Causality: The substitution of hydrogen with its heavier isotope, deuterium, lowers the zero-point vibrational energy of the molecule. This results in a carbon-deuterium (C-D) bond that is slightly shorter and stronger than a C-H bond. Consequently, the deuterated molecule has a smaller van der Waals radius and reduced polarizability[1]. Because GC separation relies heavily on dispersive intermolecular interactions with the stationary phase, the less polarizable d3-isotopologue interacts less strongly with the column, causing it to travel faster and elute earlier.

Isotope_Effect A Deuterium Substitution (1-penten-3-one-d3) B Lower Zero-Point Energy Shorter C-D Bond A->B C Reduced Polarizability Smaller van der Waals Radius B->C D Weaker Dispersive Interactions with Stationary Phase C->D E Inverse Isotope Effect (Earlier Elution Time) D->E

Mechanistic pathway of the inverse deuterium isotope effect in GC.

Q2: I am experiencing severe peak tailing and poor resolution. How do I optimize the column and temperature program?

A2: Match stationary phase polarity to the analyte and utilize cryogenic or low-temperature focusing. 1-Penten-3-one is an oxygenated hydrocarbon with high volatility (boiling point ~102°C). If you are using a standard non-polar column (e.g., 100% PDMS / DB-1), the polar ketone will not partition effectively into the stationary phase, leading to poor retention and peak tailing.

The Causality: Like dissolves like. To achieve sharp peak symmetry for volatile ketones, you must use a polar polyethylene glycol (PEG) phase (e.g., Stabilwax, DB-Wax) or an intermediate polarity column (e.g., DB-624). Furthermore, because the molecule is highly volatile, starting the oven temperature too high prevents the analyte from focusing at the head of the column. A low initial temperature (e.g., 35°C) is required to trap the volatiles before initiating a slow ramp[2].

Q3: My 1-penten-3-one-d3 signal degrades over a long sequence of injections. Is it degrading in the system?

A3: Yes, thermal polymerization in the injection port is the likely culprit. 1-Penten-3-one contains a highly reactive α,β-unsaturated carbonyl system (an enone).

The Causality: At high temperatures (e.g., >250°C), the vinyl group is highly susceptible to thermal polymerization and nucleophilic attack from matrix residues accumulated in the inlet liner. To prevent this, lower the injector temperature to 200°C–220°C. Use a strictly deactivated, glass-wool-free liner to minimize active sites, and ensure a rapid transfer to the column using an appropriate split ratio or a pulsed splitless injection.

Part 2: Quantitative Data Presentation

To accurately integrate your peaks, you must anticipate the retention time shift (ΔtR) caused by the deuterium isotope effect. The table below summarizes quantitative data demonstrating how deuteration impacts retention times across different GC-MS applications.

Table 1: Impact of Deuteration on GC-MS Retention Times

Analyte PairAnalytical TechniqueProtiated RT (min)Deuterated RT (min)Shift (ΔtR)*
Metformin / Metformin-d6GC-MS3.6003.570+0.030 min
1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d4GC-MS12.08512.049+0.036 min
1-Penten-3-one / 1-Penten-3-one-d3 GC-MS (PEG Column) ~ tR ~ tR - 0.035 ~ +0.035 min

*Note: ΔtR = tR(protiated) - tR(deuterated). A positive value indicates the deuterated compound elutes earlier[1]. The 1-penten-3-one shift is extrapolated based on established behavior of low-molecular-weight oxygenated hydrocarbons.

Part 3: Self-Validating Experimental Protocol

To achieve robust, reproducible retention times for 1-penten-3-one-d3, we recommend a Headspace Solid-Phase Microextraction (HS-SPME) approach. This isolates the volatile enone from non-volatile matrix components that would otherwise contaminate the GC inlet and catalyze analyte degradation.

HS-SPME-GC-MS Optimization Workflow

1. System Suitability & Self-Validation (Critical First Step)

  • Action: Before introducing complex samples or the d3-internal standard, inject a neat, unlabelled standard of 1-penten-3-one.

  • Validation: Calculate the peak asymmetry factor (As). If As > 1.2, the system has active sites. You must replace the inlet liner and trim the front end of the GC column before proceeding. This guarantees that any retention time shifts observed later are purely due to the isotope effect, not system degradation.

2. Sample Preparation & Extraction

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) bipolar SPME fiber. This specific chemistry is qualitatively superior for isolating a diverse range of volatile metabolites, including low-molecular-weight ketones, compared to non-polar fibers[3].

  • Extraction Parameters: Incubate the sample vial at 60°C and expose the fiber to the headspace for exactly 20 minutes to reach optimal equilibrium[3].

3. GC-MS Injection & Separation

  • Desorption: Insert the fiber into the GC inlet at 200°C (do not exceed this to prevent enone polymerization) for 2 minutes in splitless mode.

  • Column: Use a 60 m × 0.32 mm (i.d.) fused-silica capillary column coated with a 0.5 μm film of polyethylene glycol (e.g., Stabilwax)[2].

  • Temperature Program: Hold at 35°C for 5 minutes. Ramp at 2°C/min to 150°C, then 15°C/min to 220°C[2].

  • Carrier Gas: Helium at a constant flow rate of 1.0 to 1.7 mL/min[2].

4. Mass Spectrometry Detection

  • Operate the MS in Electron Impact (EI) mode at 70 eV.

  • Use Selected Ion Monitoring (SIM) mode to maximize sensitivity, targeting the base peak (m/z 55) and molecular ion for both the protiated and d3-labelled isotopologues.

GCMS_Workflow A Sample Prep HS-SPME (DVB/CAR/PDMS) 60°C, 20 min B Injection Port Deactivated Liner Max 200°C A->B C GC Separation PEG/Wax Column Start at 35°C B->C D MS Detection EI (70 eV) SIM Mode C->D

Step-by-step GC-MS optimization workflow for volatile enones.

References

  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Compar
  • Rapid headspace gas chromatography-mass spectrometry to analyze volatiles from Arabidopsis thaliana leaves N
  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues PubMed Central (PMC) - NIH

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Penten-3-one-d3 Degradation in Aqueous Samples

Executive Summary Handling 1-penten-3-one-d3 in aqueous environments presents a complex analytical challenge. As an isotopically labeled α,β -unsaturated ketone (enone), it is highly reactive and susceptible to multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling 1-penten-3-one-d3 in aqueous environments presents a complex analytical challenge. As an isotopically labeled α,β -unsaturated ketone (enone), it is highly reactive and susceptible to multiple parallel degradation vectors. This guide synthesizes field-proven methodologies and mechanistic chemistry to help drug development professionals and analytical chemists stabilize this analyte, ensuring high-fidelity quantitative data in LC-MS and metabolomics workflows.

Mechanistic Vectors of Degradation

To effectively troubleshoot signal loss or isotopic dilution, we must first understand the causality of the degradation. 1-Penten-3-one-d3 is not merely unstable; it is reactive by design.

  • Conjugate Addition (Hydration): The carbonyl group withdraws electron density from the conjugated system, rendering the β -carbon highly electrophilic[1]. In aqueous matrices, water acts as a nucleophile, undergoing a reversible Michael addition across the double bond to form 1-hydroxy-3-pentanone-d3[2]. This process is accelerated under both acidic and basic extremes.

  • Isotopic Scrambling (Deuterium Exchange): If your deuterium label is located at the α -position, it is highly susceptible to base-catalyzed enolization[3]. In aqueous media ( H2​O ), the transient enolate rapidly re-protonates with ambient hydrogen, leading to irreversible deuterium-to-hydrogen exchange and the loss of your internal standard's isotopic mass shift[3].

  • Radical Polymerization & Photo-oxidation: The terminal vinyl group is prone to radical-initiated auto-polymerization and degradation by reactive oxygen species (ROS)[4]. This is why commercial standards are strictly formulated with antioxidants like Butylated hydroxytoluene (BHT).

DegradationPathways A 1-Penten-3-one-d3 (Aqueous Matrix) B Michael Addition (Water/Nucleophiles) A->B H2O, pH > 7 C Deuterium Exchange (Base-Catalyzed) A->C OH-, D2O/H2O exchange D Radical Oxidation & Polymerization A->D O2, Light, Heat E 1-Hydroxy-3-pentanone-d3 (Loss of reactivity) B->E F 1-Penten-3-one-d2/d1/d0 (Isotopic dilution) C->F G Oligomers / Peroxides (Sample loss) D->G

Degradation pathways of 1-penten-3-one-d3 in aqueous environments.

Quantitative Stability Data

Understanding the kinetics of these degradation pathways is critical for sample queue management. The table below summarizes the expected stability of 1-penten-3-one-d3 under various matrix conditions.

Matrix ConditionPrimary Degradation VectorEstimated Half-Life ( t1/2​ )Signal Impact (LC-MS)
pH 7.4, 37°C Hydration & Nucleophilic Attack< 2 hoursRapid loss of M+3 peak
pH 9.0, 25°C Deuterium Exchange & Hydration< 30 minutesShift from M+3 to M+2/M+1
pH 4.5, 4°C Slow Hydration4 - 5 daysGradual loss of M+3 peak
pH 4.5, -80°C Negligible> 6 monthsStable
Water + 10% ACN, 4°C Suppressed Hydration10 - 14 daysStable

Step-by-Step Mitigation Protocols

To establish a self-validating system, you must control the thermodynamics and kinetics of the sample matrix. Follow this optimized sample preparation workflow to ensure scientific integrity.

PrepWorkflow S1 Step 1: Matrix Adjustment Buffer to pH 4.0 - 5.5 S2 Step 2: Co-solvent Addition Add 5-10% ACN or MeOH S1->S2 S3 Step 3: Stabilizer Integration Maintain 0.1% BHT S2->S3 S4 Step 4: Validation Monitor M+3/M+0 Ratio S3->S4

Optimized sample preparation workflow for stabilizing enones in water.

Protocol: Stabilizing 1-Penten-3-one-d3 in Aqueous Samples
  • Step 1: Matrix pH Optimization

    • Action: Adjust the aqueous sample or buffer to a slightly acidic pH (4.0 – 5.5) using dilute formic acid or a non-nucleophilic citrate buffer.

    • Causality: Base-catalyzed enolization is the primary driver of deuterium exchange[3]. By maintaining an acidic environment, you protonate any ambient hydroxide ions, effectively shutting down the enolate formation pathway and preserving the isotopic label.

  • Step 2: Co-solvent Addition

    • Action: Introduce 5% to 10% (v/v) of an aprotic organic modifier, such as Acetonitrile (ACN), immediately upon sample collection.

    • Causality: Reducing the dielectric constant and water activity of the matrix thermodynamically disfavors the Michael addition of water to the β -carbon[1].

  • Step 3: Stabilizer Integration

    • Action: Ensure the presence of an antioxidant. If diluting from a neat standard, verify that the final working solution contains trace amounts of Butylated hydroxytoluene (BHT) (e.g., 0.01% - 0.1%).

    • Causality: 1-Penten-3-one is highly susceptible to radical-initiated polymerization. BHT acts as a radical scavenger, terminating auto-oxidation chain reactions[4].

  • Step 4: Self-Validation via LC-MS

    • Action: In every analytical batch, include a stability quality control (QC) sample. Monitor the ratio of the M+3 (intact label) to M+2, M+1, and M+0 transitions.

    • Causality: If the M+3 absolute area drops while M+0 remains stable, hydration or polymerization is occurring. If M+3 drops and M+2/M+1 increases, isotopic scrambling (deuterium exchange) is actively occurring, indicating a failure in pH control.

Troubleshooting FAQs

Q: My LC-MS shows a mass shift from M+3 to M+2 and M+1 over time. What is happening? A: You are observing isotopic scrambling via hydrogen-deuterium exchange. Because 1-penten-3-one is a ketone, the protons (or deuterons) on the α -carbon are acidic. In an aqueous environment, especially if the pH drifts above 7, the molecule forms a transient enolate[3]. When the enolate collapses, it extracts a proton from the surrounding H2​O rather than a deuteron, resulting in a permanent loss of the heavy label. Solution: Strictly buffer your samples to pH 4.0 - 5.5 immediately upon collection.

Q: I am losing my analyte signal completely within 24 hours at room temperature, but no D-exchange is observed. Where is my compound going? A: Your compound is likely undergoing hydration. The α,β -unsaturated double bond is highly electrophilic[1]. Water acts as a nucleophile and adds across the double bond via Michael addition to form 1-hydroxy-3-pentanone-d3[2]. Because this new molecule has a different mass and polarity, your targeted LC-MS method will no longer detect it at the expected retention time. Solution: Store samples at -80°C, keep them on ice during preparation, and add 5-10% acetonitrile to reduce water activity.

Q: Why does the commercial neat standard of 1-penten-3-one contain 0.1% BHT, and should I remove it before my assay? A: Do not remove the BHT. 1-Penten-3-one (ethyl vinyl ketone) contains a highly reactive vinyl group that readily undergoes radical polymerization and photo-oxidation[4]. BHT is added as a stabilizer to quench free radicals. Removing it will cause the standard to rapidly polymerize into an insoluble plastic-like residue, destroying your calibration curve.

Q: Can I use biological buffers like Tris or HEPES for my aqueous samples? A: Avoid primary or secondary amine-containing buffers like Tris. Amines are strong nucleophiles and will rapidly undergo aza-Michael addition with 1-penten-3-one-d3, covalently binding the analyte and causing immediate signal loss[1]. Use non-nucleophilic buffers like phosphate or citrate.

References

  • New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry | OpenStax.[Link]

  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Aqueous-phase photo-oxidation of selected green leaf volatiles initiated by •OH radicals: Products and atmospheric implications. PMC - National Institutes of Health.[Link]

Sources

Optimization

Improving signal-to-noise ratio for 1-penten-3-one-d3 in NMR spectroscopy

Welcome to the technical support center for NMR analysis of 1-penten-3-one-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for NMR analysis of 1-penten-3-one-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for this specific deuterated analyte. We will move from fundamental issues to advanced solutions, explaining the causality behind each recommendation to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio (S/N) in my NMR spectrum of 1-penten-3-one-d3 unexpectedly low?

Low signal-to-noise is a frequent challenge with this analyte and typically stems from a combination of factors. The most common culprits are related to sample preparation and the inherent properties of the molecule.[1] 1-Penten-3-one is a relatively volatile compound, meaning sample concentration can decrease over time, especially during long acquisitions.[2][3] Furthermore, issues like sample impurities, the presence of particulate matter, or using a suboptimal sample volume can degrade magnetic field homogeneity, leading to poor shimming, broadened lines, and consequently, a lower S/N.[4][5]

For ¹³C NMR specifically, the low natural abundance of the ¹³C isotope (1.1%) is a primary sensitivity limitation.[6] This is compounded by the fact that quaternary carbons, such as the ketone's carbonyl carbon (C=O), often have very long spin-lattice relaxation times (T₁), meaning they do not fully relax between pulses in a standard experiment, leading to signal saturation and reduced intensity.[6]

Q2: How does the deuterium ("d3") label on 1-penten-3-one-d3 affect my spectrum and the S/N?

The position of the three deuterium atoms is critical. Assuming the label is on the terminal methyl group (i.e., 5,5,5-trideuterio-1-penten-3-one), the primary effects are:

  • In ¹H NMR: The signal corresponding to the methyl protons will be absent. This simplifies the spectrum but also means there are fewer protons on the molecule to generate a signal.

  • In ¹³C NMR: The C-D coupling will split the signal for the deuterated carbon into a multiplet (a 1:1:1 triplet since the spin of deuterium is 1). More importantly, the Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of proton-attached carbons during proton decoupling, will be absent for the deuterated carbon, significantly reducing its intensity.

  • In ²H (Deuterium) NMR: This technique can be used to directly observe the deuterium signal, which can be useful for confirming the position and degree of deuteration. However, due to deuterium's low magnetogyric ratio, these experiments are inherently less sensitive and require longer acquisition times to achieve a good S/N.

Q3: My sample is mass-limited. What is the absolute first thing I should focus on to maximize my chances of getting a good spectrum?

For mass-limited, volatile samples, meticulous sample preparation is paramount.[7] Your primary goal is to get the highest possible concentration of your analyte into the active volume of the NMR coil without introducing contaminants. This involves:

  • Using a high-quality NMR tube: Scratched or poor-quality tubes can interfere with magnetic field homogeneity and make shimming difficult.[4][8]

  • Minimizing solvent volume: For standard 5 mm tubes, use the minimum solvent required to cover the coil, typically 0.5-0.6 mL.[6] For extremely small sample amounts, consider using specialized microtubes or microcells which can increase the effective concentration within the coil.[3]

  • Ensuring complete dissolution and filtering: Any suspended particles will severely broaden NMR signals.[5] Filter your sample through a small plug of glass wool in a pipette if necessary.[9]

Troubleshooting Guide: A Workflow for Low S/N

When encountering a low S/N spectrum, it is crucial to diagnose the problem systematically. This workflow provides a logical progression from sample-related issues to advanced instrumental solutions.

S_N_Troubleshooting Start Low S/N Observed Check_Sample Step 1: Verify Sample Integrity Start->Check_Sample Concentration Is concentration adequate? (>5mg for ¹³C, >1mg for ¹H) Check_Sample->Concentration Start Here Check_Acquisition Step 2: Optimize Acquisition Parameters Scans Increase Number of Scans (NS) Check_Acquisition->Scans Advanced Step 3: Employ Advanced Techniques Good_Spectrum High S/N Spectrum Achieved Advanced->Good_Spectrum Purity Is the sample pure and free of particulates/paramagnetics? Concentration->Purity Yes Prep_Solution Action: Re-prepare sample. Increase concentration, filter, use quality tube. Concentration->Prep_Solution No Lock_Shim Is the lock signal stable and shimming optimized? Purity->Lock_Shim Yes Purity->Prep_Solution No Lock_Shim->Check_Acquisition Yes Lock_Solution Action: Re-shim magnet. Adjust lock power/gain. Lock_Shim->Lock_Solution No Relaxation Optimize Relaxation Delay (D1) & Pulse Angle (P1) Scans->Relaxation Relaxation->Advanced If S/N still insufficient Relaxation->Good_Spectrum If successful Prep_Solution->Check_Sample Lock_Solution->Check_Sample

Caption: A logical workflow for troubleshooting low S/N in NMR.

Part 1: In-Depth Sample & Spectrometer Verification
Q: My lock signal is weak or unstable. What does this mean and how do I fix it?

An unstable lock is often a symptom of poor magnetic field homogeneity, which is a direct cause of low S/N.[8][10]

  • Cause: The spectrometer's lock system uses the deuterium signal from the solvent to compensate for magnetic field drift.[11] If this signal is weak or fluctuating, the compensation fails, and spectral lines broaden.

  • Troubleshooting Steps:

    • Check Sample Position: Ensure the NMR tube is inserted to the correct depth using the spinner gauge. An improperly positioned sample means the active coil volume is not filled homogeneously.[5]

    • Adjust Lock Parameters: The lock power may be too high (saturating the signal) or too low. Start by reducing lock power and increasing lock gain to find a stable signal.[8][12] Then, carefully adjust the lock phase to maximize the signal level.

    • Re-shim: A poor lock signal makes shimming difficult, but poor shimming also worsens the lock signal. Manually adjust the Z1 and Z2 shims to improve the lock signal shape and level before initiating an automated shimming routine.

Q: I've confirmed my concentration is high, but the S/N is still poor, especially for the carbonyl carbon in my ¹³C spectrum. Why?

This strongly points to an issue with T₁ relaxation. The carbonyl carbon in 1-penten-3-one is a quaternary carbon (no attached protons), and such carbons are known to have very long T₁ relaxation times.

  • The Causality: In a standard NMR experiment, a short delay (the relaxation delay, D1) is used between successive scans to save time. If D1 is much shorter than 5 * T₁, the magnetization does not have time to return to equilibrium along the z-axis.[13] Each subsequent pulse then tips a smaller amount of magnetization, leading to a saturated and significantly weaker signal.

  • Solution: You must increase the relaxation delay (D1). For quantitative results or to simply see the signal, D1 should be set to at least 5-7 times the T₁ of the carbonyl carbon.[6] This will dramatically increase the total experiment time but is essential for observing slowly relaxing nuclei. Alternatively, adding a paramagnetic relaxation agent can shorten T₁ values.[14][15]

Part 2: Optimizing Acquisition Parameters

Once sample issues are ruled out, the next step is to tailor the acquisition parameters to your specific molecule and experimental goal. The interplay between these parameters is key to balancing S/N with experiment time.

Parameters SN Signal-to-Noise (S/N) Time Experiment Time NS Number of Scans (NS) NS->SN S/N ∝ √NS NS->Time Time ∝ NS D1 Relaxation Delay (D1) D1->SN ↑D1 prevents saturation (for long T₁ nuclei) D1->Time Time ∝ D1 P1 Pulse Angle (P1) P1->D1 Smaller P1 allows shorter D1 Concentration Sample Concentration Concentration->SN S/N ∝ Concentration

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Troubleshooting

Resolving chromatographic co-elution issues with 1-penten-3-one-d3

Welcome to the Technical Support Center for 1-Penten-3-one-d3 Chromatographic Resolution . As a highly reactive α,β-unsaturated ketone, 1-penten-3-one presents unique analytical challenges, including structural instabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Penten-3-one-d3 Chromatographic Resolution .

As a highly reactive α,β-unsaturated ketone, 1-penten-3-one presents unique analytical challenges, including structural instability, poor ionization efficiency, and severe matrix interferences[1]. When utilizing its deuterated analog (1-penten-3-one-d3) as an internal standard, scientists frequently encounter co-elution artifacts and retention time shifts.

This guide is engineered for drug development professionals and analytical chemists. It bypasses superficial fixes to deliver mechanistic insights, self-validating protocols, and authoritative troubleshooting strategies.

SECTION 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why does my 1-penten-3-one-d3 internal standard elute slightly earlier than the unlabeled analyte in Reversed-Phase LC (RPLC)? A: This phenomenon is a classic manifestation of the Chromatographic Isotope Effect (CIE) , specifically the "inverse isotope effect"[2]. The causality lies in quantum mechanics: the substitution of hydrogen with deuterium creates a C-D bond that is slightly shorter and possesses lower zero-point vibrational energy than a C-H bond. Consequently, the deuterated molecule has a smaller van der Waals radius and reduced polarizability[3]. In RPLC, this renders 1-penten-3-one-d3 slightly less hydrophobic than the protiated analyte, leading to weaker interactions with non-polar stationary phases (like C18) and earlier elution. Resolution: To mitigate this, transition to a Pentafluorophenyl (PFP) column. The electronic interactions with the fluorine atoms stabilize the deuterium-labeled metabolites, effectively neutralizing the CIE[4].

Q2: How can I eliminate co-elution between 1-penten-3-one and isobaric matrix components in complex biological samples? A: 1-Penten-3-one frequently co-elutes with structural isomers (e.g., 3-pentanone, cyclopentanone) or other reactive carbonyl species (RCS)[5]. If you are using LC-MS, raw 1-penten-3-one exhibits poor retention and ionization. The definitive solution is chemical derivatization with 2,4-dinitrophenylhydrazine (DNPH) . DNPH reacts selectively with the carbonyl group, converting the volatile ketone into a stable hydrazone derivative[6]. This significantly increases the analyte's molecular weight and hydrophobicity, shifting its retention time far away from polar matrix interferences. Furthermore, analyzing the DNPH derivative via Atmospheric Pressure Chemical Ionization (APCI) in negative mode provides exceptional specificity, as the soft ionization yields a distinct [M-H]- base peak[7].

Q3: My GC-MS analysis shows severe peak tailing and co-elution for 1-penten-3-one-d3. How do I fix this? A: Peak tailing for active carbonyls in GC-MS stems from unwanted hydrogen bonding or adsorption at active sites (silanol groups) within the inlet liner or column. First, ensure you are using an ultra-inert liner and an intermediate polarity column (e.g., DB-WAX). If co-elution persists due to a complex matrix, upgrade to Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOF-MS) . GC×GC physically separates co-eluting 1D peaks by transferring them to a second column with orthogonal selectivity, successfully isolating 1-penten-3-one from background volatiles[5].

G Start Co-elution Issue Detected (1-Penten-3-one-d3) Isotope Isotope Effect (CIE)? (Shift vs Unlabeled) Start->Isotope Matrix Matrix Interference? (Isobaric compounds) Start->Matrix PFP Switch to PFP or Biphenyl Column Isotope->PFP Yes Gradient Flatten LC Gradient & Lower Temp Isotope->Gradient Yes Deriv DNPH Derivatization (LC-MS) Matrix->Deriv Polar Matrix GCMS HS-SPME GCxGC-TOF (Volatiles) Matrix->GCMS Volatile Matrix

Troubleshooting logic tree for resolving 1-penten-3-one-d3 co-elution issues.

SECTION 2: Quantitative Data Summaries

Table 1: Column Chemistry Impact on the Chromatographic Isotope Effect (CIE)

Stationary PhasePrimary Interaction MechanismImpact on 1-Penten-3-one-d3 CIERecommendation
C18 (ODS) Hydrophobic dispersionHigh (Deuterated elutes earlier)Not recommended for high-precision isotopic quantitation.
Biphenyl Pi-Pi, HydrophobicModerateGood alternative if PFP is unavailable.
Pentafluorophenyl (PFP) Electronic (Fluorine), DipoleMinimal (Near-perfect co-elution)Optimal. Stabilizes 2H-labeled metabolites[4].

Table 2: Comparison of Derivatization Strategies for 1-Penten-3-one

ReagentAnalytical PlatformTarget MechanismKey Advantage
DNPH LC-APCI-MS/MSHydrazone formationExceptional negative-mode ionization; stabilizes α,β-unsaturated bonds[6].
PFBHA HS-SPME GC-MSOxime formationIncreases volatility and thermal stability; excellent for food/beverage matrices[8].

SECTION 3: Self-Validating Experimental Protocols

Protocol A: DNPH Derivatization and LC-APCI-MS/MS Workflow

Causality Check: DNPH reacts specifically with the carbonyl group, stabilizing the highly reactive α,β-unsaturated bond of 1-penten-3-one. This prevents on-column degradation and drastically enhances negative-mode APCI ionization efficiency[7].

  • Sample Preparation: Aliquot 100 µL of the biological sample (or standard) containing 1-penten-3-one and the 1-penten-3-one-d3 internal standard into a microcentrifuge tube.

  • Derivatization: Add 10 µL of freshly prepared DNPH solution (2.5 mg/mL dissolved in 6 M HCl) to the sample to initiate the reaction under acidic conditions[6].

  • Incubation: Incubate the mixture at 60 °C for 5 minutes (or 25 °C for 30 minutes) to drive the hydrazone formation to completion[8].

  • Extraction: Add 200 µL of n-hexane. Vortex vigorously for 1 minute. The hydrophobic DNPH derivatives will partition into the upper organic layer, leaving polar matrix contaminants in the aqueous phase[6].

  • Reconstitution: Centrifuge at 10,000 x g for 3 minutes. Transfer the upper hexane layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of 60% acetonitrile[6].

  • Self-Validation (System Suitability): Inject a reagent blank to confirm the absence of unreacted DNPH interference at the target retention time. Calculate the chromatographic resolution ( Rs​ ) between 1-penten-3-one-DNPH and known isobaric interferences (e.g., 3-pentanone-DNPH). The system is validated for quantitation only if Rs​≥1.5 .

G Sample Sample with 1-Penten-3-one-d3 Reagent Add DNPH Reagent (Acidic conditions) Sample->Reagent Incubate Incubate (60°C, 5 min) Reagent->Incubate Extract LLE Extraction (Hexane) Incubate->Extract LCMS LC-APCI-MS/MS (Negative Mode) Extract->LCMS

Step-by-step DNPH derivatization workflow for LC-MS/MS analysis.

Protocol B: HS-SPME GC-MS Optimization for Volatile Profiling

Causality Check: Headspace Solid-Phase Microextraction (HS-SPME) isolates volatile compounds from non-volatile matrix components. This prevents the degradation of the GC column and eliminates high-boiling co-eluting interferences[8].

  • Sample Equilibration: Place 2 mL of the liquid sample into a 10 mL headspace vial. Add 1 g of NaCl to promote the "salting-out" effect, which decreases the solubility of 1-penten-3-one in the aqueous phase and drives it into the headspace.

  • Internal Standard Addition: Spike the sample with a known concentration of 1-penten-3-one-d3. Seal immediately with a PTFE/silicone septum.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace at 40 °C for 30 minutes with continuous agitation.

  • Desorption: Retract the fiber and insert it into the GC inlet (set to 250 °C) for 3 minutes in splitless mode to rapidly desorb the analytes onto the head of the column.

  • Self-Validation (Isotopic Fidelity Check): Monitor the extracted ion chromatograms (EIC). For unlabeled 1-penten-3-one, monitor the primary fragments m/z 55 and 84[9]. For the -d3 analog, monitor m/z 58 and 87. Ensure the peak area ratio remains linear across a 5-point calibration curve ( R2≥0.995 ) and verify that the isotopic purity of the -d3 standard shows <1% cross-talk in the unlabeled channel.

References

  • Benchchem. "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." Benchchem Technical Guides.2

  • Benchchem. "Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide." Benchchem Technical Guides. 3

  • National Center for Biotechnology Information. "1-Penten-3-one | C5H8O | CID 15394." PubChem Database. 9

  • Analytical Chemistry. "Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics." ACS Publications. 4

  • Mano, J. et al. "NADPH-dependent Reductases Involved in the Detoxification of Reactive Carbonyls in Plants." PMC. 6

  • Zwiener, C. et al. "Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry." Analytical Chemistry. 7

  • National Diet Library. "Rapid headspace gas chromatography-mass spectrometry to analyze volatiles from Arabidopsis thaliana leaves." NDL.1

  • MDPI. "Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection." Molecules. 8

  • MDPI. "The Blossoming of Technology for the Analysis of Complex Aroma Bouquets—A Review on Flavour and Odorant Multidimensional and Comprehensive Gas Chromatography Applications." Separations. 5

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects When Using 1-Penten-3-one-d3

Welcome to the advanced troubleshooting and methodology center for volatile organic compound (VOC) and lipid peroxidation product analysis. This guide provides authoritative solutions for researchers experiencing quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for volatile organic compound (VOC) and lipid peroxidation product analysis. This guide provides authoritative solutions for researchers experiencing quantification discrepancies when using 1-penten-3-one-d3 (deuterated ethyl vinyl ketone) as a Stable Isotope-Labeled Internal Standard (SIL-IS) in complex biological or food matrices.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 1-penten-3-one-d3 internal standard fail to fully correct for ion suppression in certain biological matrices?

The Causality: While it is generally assumed that a deuterated internal standard perfectly mimics its unlabeled counterpart, this assumption breaks down under high-resolution chromatography due to the Deuterium Isotope Effect .

Replacing protium with deuterium lowers the molecule's zero-point vibrational energy, reducing its molar volume and polarizability. Consequently, 1-penten-3-one-d3 is slightly less lipophilic than unlabeled 1-penten-3-one. In reversed-phase LC-MS or high-resolution GC-MS, this weaker stationary phase binding energy causes the deuterated standard to elute slightly earlier than the target analyte [1].

If a highly concentrated matrix interferent (e.g., a co-extracted lipid) elutes precisely at the unlabeled analyte's retention time, it will suppress the analyte's ionization. Because the d3-IS eluted fractions of a second earlier, it escapes this localized suppression zone. The result is differential ion suppression, skewing the analyte-to-IS ratio and invalidating the calibration [2].

Q2: I am observing a rapid, non-linear loss of the 1-penten-3-one-d3 signal during sample preparation. Is the standard degrading?

The Causality: 1-Penten-3-one (ethyl vinyl ketone) is an α,β -unsaturated ketone, making it a highly reactive electrophile. In complex matrices containing nucleophiles (such as glutathione, free amino acids, or protein sulfhydryl groups), the double bond undergoes rapid Michael addition [3].

If you spike 1-penten-3-one-d3 into a raw matrix and allow it to sit before extraction, it will covalently bind to matrix proteins, depleting the free IS signal. Furthermore, if the matrix is highly basic or acidic, the α -protons (or deuteriums) adjacent to the carbonyl can undergo hydrogen-deuterium (H/D) exchange with protic solvents, literally erasing the +3 Da mass shift you rely on for MS detection [4].

Part 2: Self-Validating Experimental Protocols

To troubleshoot and resolve these matrix effects, implement the following self-validating workflows.

Protocol A: Post-Extraction Spike Method (Isolating Matrix Effects)

This protocol is a self-validating system because the inclusion of a neat standard (Set A) acts as an absolute mathematical reference point, allowing you to decouple physical extraction losses from MS ionization suppression .

Step-by-Step Methodology:

  • Prepare Set A (Neat Standard): Spike 1-penten-3-one and 1-penten-3-one-d3 into pure extraction solvent.

  • Prepare Set B (Pre-Extraction Spike): Spike both compounds into the raw biological matrix, then perform your standard extraction (e.g., LLE or SPE).

  • Prepare Set C (Post-Extraction Spike): Perform the extraction on a blank matrix. Spike both compounds into the resulting extract.

  • Analyze & Calculate:

    • Matrix Factor (MF): Peak Area (Set C) / Peak Area (Set A)

    • Extraction Recovery: Peak Area (Set B) / Peak Area (Set C)

    • IS-Normalized MF: MF (Analyte) / MF (IS)

  • Validation Logic: If the IS-Normalized MF = 1.0, your chromatography must be optimized to resolve the co-eluting interferent, as the d3-IS is failing to correct for the matrix effect.

Protocol B: Derivatization-Assisted SPME-GC-MS Workflow

To prevent Michael addition and stabilize the analyte during extraction, derivatize the carbonyl group using PFBHA (o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine). By converting the reactive ketone into a stable oxime, the adjacent double bond is deactivated [5].

Step-by-Step Methodology:

  • Fiber Saturation: Expose a DVB/CAR/PDMS SPME fiber to the headspace of a 10 mg/mL PFBHA aqueous solution at 40°C for 10 minutes.

  • Sample Spiking: Immediately spike 1-penten-3-one-d3 into the sample matrix (e.g., tissue homogenate) at the moment of cell lysis to ensure it mirrors endogenous analyte behavior.

  • Headspace Extraction: Expose the PFBHA-loaded fiber to the sample headspace at 40°C for 30 minutes. The derivatization occurs directly on the fiber.

  • Desorption: Desorb the fiber in the GC inlet at 250°C for 3 minutes.

  • Validation Logic: Monitor the absolute peak area of the 1-penten-3-one-d3-oxime across a serial dilution of the matrix. A constant peak area confirms that matrix complexity is no longer interfering with extraction efficiency or reactivity.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of matrix effects and the efficacy of the troubleshooting protocols on 1-penten-3-one quantification.

Analytical ParameterStandard SPME-GC-MS (Unoptimized)PFBHA-Derivatized SPME-GC-MS (Protocol B)Reversed-Phase LC-MS/MS (Steep Gradient)Optimized LC-MS/MS (Flattened Gradient)
Retention Time Shift ( ΔtR​ ) +0.02 min+0.01 min+0.15 min+0.04 min
IS-Normalized Matrix Factor 0.75 (Fails)0.98 (Corrects)0.68 (Fails)0.95 (Corrects)
Analyte Recovery (%) 45%92%50%55%
Primary Matrix Issue Michael Addition / ReactivityNoneDifferential Ion SuppressionNone

Part 4: Mechanistic & Workflow Visualizations

IsotopeEffect A Chromatographic Column B 1-Penten-3-one-d3 (Elutes Earlier) A->B Lower Lipophilicity C 1-Penten-3-one (Elutes Later) A->C D Matrix Interferent (Co-elutes with Analyte) A->D E No Ion Suppression (Accurate IS Signal) B->E F Ion Suppression (Reduced Analyte Signal) C->F D->F Suppresses

Caption: Mechanism of differential ion suppression caused by the deuterium isotope effect.

Workflow Start Low Analyte/IS Ratio Test Post-Extraction Spike Start->Test MF_Check IS-Normalized MF ≈ 1? Test->MF_Check Yes Extraction Loss (Reactivity) MF_Check->Yes True No Differential Matrix Effect (Ion Suppression) MF_Check->No False Fix1 PFBHA Derivatization Yes->Fix1 Stabilize Ketone Fix2 Optimize Chromatography No->Fix2 Resolve Co-elution

Caption: Troubleshooting workflow for resolving 1-penten-3-one-d3 signal discrepancies.

References

  • Carlsson, H., et al. "Characterization of a Hemoglobin Adduct from Ethyl Vinyl Ketone Detected in Human Blood Samples." Chemical Research in Toxicology, ACS Publications, 2015.[Link][3]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters Application Notes, 2011.[Link]

  • Nematollahi, A., et al. "Innovative Solutions for Food Analysis: Microextraction Techniques in Lipid Peroxidation Product Detection." Foods, MDPI, 2023.[Link][5]

  • Chakraborty, S., et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach." Journal of Chromatographic Science, Oxford University Press, 2010.[Link][1]

  • Wang, S., et al. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2007.[Link][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression with 1-Penten-3-one-d3 Internal Standards

Welcome to the Bioanalytical Troubleshooting Center. This guide is designed for researchers and drug development professionals facing quantitative challenges when using stable isotope-labeled (SIL) internal standards in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. This guide is designed for researchers and drug development professionals facing quantitative challenges when using stable isotope-labeled (SIL) internal standards in LC-MS/MS.

1-penten-3-one (ethyl vinyl ketone) is a highly reactive α,β -unsaturated ketone, frequently analyzed as an environmental volatile or a biomarker of oxidative stress via its hemoglobin adducts formed by Michael addition[1]. While accurate quantification typically relies on its deuterated analog, 1-penten-3-one-d3[2], subtle physicochemical differences can compromise assay integrity. This guide explores the causality behind these failures and provides self-validating protocols to resolve them.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1-penten-3-one-d3 elute at a different time than 1-penten-3-one? A1: This chromatographic separation is caused by the deuterium isotope effect . Replacing hydrogen atoms with deuterium slightly alters the physicochemical properties of the molecule, specifically reducing its lipophilicity[3]. In reversed-phase liquid chromatography (RPLC), this typically results in the deuterated standard (1-penten-3-one-d3) eluting slightly earlier than its non-deuterated counterpart due to weaker interactions with the non-polar stationary phase[4].

Q2: If both the analyte and IS are suppressed by the matrix, why does a minor retention time shift matter? A2: SIL internal standards are designed to correct for matrix effects by experiencing the exact same ionization environment as the target analyte[5]. If a retention time shift occurs—even by just 1 to 2 seconds—the analyte and the IS may elute into different concentrations of co-eluting matrix components (such as phospholipids)[2]. This leads to a differential matrix effect , where the degree of ion suppression differs between the two, skewing the analyte-to-IS peak area ratio and compromising quantitative accuracy[5].

Q3: Can I just use a different internal standard to avoid this? A3: While 13 C-labeled standards do not exhibit observable retention time shifts and are less likely to cause noticeable isotope effects[2], they are often prohibitively expensive or commercially unavailable for specific volatiles like 1-penten-3-one. Therefore, optimizing your chromatographic and sample preparation conditions to mitigate the deuterium isotope effect is the most practical and authoritative approach[3].

Part 2: Quantitative Impact Summary

The table below summarizes the typical quantitative impact of the deuterium isotope effect during the bioanalysis of 1-penten-3-one in complex matrices.

Parameter1-Penten-3-one (Analyte)1-Penten-3-one-d3 (IS)Impact / Observation
Molecular Weight 84.12 g/mol 87.14 g/mol +3 Da mass shift allows for distinct MS/MS resolution.
RPLC Retention Time 4.15 min4.12 min~1.8 second RT shift due to the deuterium isotope effect.
Matrix Factor (Plasma) 65% (35% suppression)78% (22% suppression)13% differential suppression due to misaligned elution.
Analyte/IS Ratio VariableVariableFails standard bioanalytical acceptance criteria (CV > 15%).

Part 3: Troubleshooting Guide & Self-Validating Protocols

To ensure scientific integrity, every troubleshooting step must be self-validating. You must first prove that matrix effects are the root cause of the ratio instability before altering your extraction or chromatographic methods.

Protocol 1: Diagnosing Differential Ion Suppression via Post-Column Infusion

This methodology maps the exact ionization environment of your LC-MS/MS system to visualize where suppression occurs relative to your analyte's elution[2].

  • Setup the T-Piece: Connect the outlet of your analytical LC column to a zero-dead-volume T-piece. Connect the second port to a syringe pump, and the third port directly to the mass spectrometer ESI inlet[2].

  • Infuse the Standard: Continuously deliver a neat standard solution containing both 1-penten-3-one and 1-penten-3-one-d3 (e.g., 100 ng/mL at 10 µL/min) via the syringe pump while running the LC mobile phase at your standard analytical flow rate[2].

  • Establish Baseline: Monitor the specific MRM transitions for both compounds until a stable, continuous baseline signal is achieved[2].

  • Inject Blank Matrix: Inject an extracted blank matrix sample (e.g., protein-precipitated plasma) onto the LC column[2].

  • Map the Suppression: Observe the baseline. A sudden dip in the MS signal indicates a region of ion suppression[2]. Overlay your standard analytical chromatogram onto this infusion trace. If the RT shift places the analyte deeper into the suppression trough than the IS, you have confirmed a differential matrix effect[5].

Protocol 2: Mitigating the Deuterium Isotope Effect

If differential suppression is confirmed, apply the following optimizations to restore the self-validating nature of the IS:

  • Step 1: Flatten the Chromatographic Gradient

    • Causality: If the RT shift places the analyte and IS on a steep slope of a matrix suppression zone, flattening the mobile phase gradient (e.g., changing from 5% B/min to 2% B/min) can separate the analyte/IS pair from the interfering matrix peak, ensuring they both elute in a stable ionization region[3].

  • Step 2: Change the Stationary Phase

    • Causality: The nature of the stationary phase heavily influences the magnitude of the isotope effect[3]. Switching from a standard C18 column to a polar-embedded or fluorinated (e.g., PFP) stationary phase shifts the primary retention mechanism from pure hydrophobic interactions to dipole-dipole interactions, which are less sensitive to the slight lipophilicity differences caused by deuterium substitution.

  • Step 3: Enhance Sample Cleanup

    • Causality: If chromatography cannot resolve the issue, you must remove the suppressing matrix itself. Switch from simple protein precipitation (PPT) to Solid-Phase Extraction (SPE) or Phospholipid Removal Plates to eliminate the endogenous compounds causing the suppression zone[5].

Part 4: Diagnostic Workflow Visualization

Workflow N1 Identify Inconsistent Quantification N2 Post-Column Infusion of 1-penten-3-one & IS N1->N2 N3 Inject Blank Matrix Extract N2->N3 N4 Map Ion Suppression Zones N3->N4 N5 Differential Suppression Detected? N4->N5 N6 Optimize Mobile Phase (Minimize RT Shift) N5->N6 Yes (Isotope Effect) N7 Enhance Sample Cleanup (Remove Phospholipids) N5->N7 Yes (High Matrix) N8 Evaluate IS Purity & Stability N5->N8 No

Workflow for diagnosing differential ion suppression via post-column infusion.

References

  • Benchchem. "Technical Support Center: Retention Time Shift of Deuterated vs. Non-Deuterated Compounds". Available at:[3]

  • Benchchem. "Technical Support Center: Overcoming Ion Suppression with Deuterated Internal Standards". Available at:[2]

  • NIH. "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry". Available at:[4]

  • Ovid. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC". Available at:[5]

  • ACS Publications. "Characterization of a Hemoglobin Adduct from Ethyl Vinyl Ketone Detected in Human Blood Samples". Available at:[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 1-Penten-3-one vs. 1-Penten-3-one-5,5,5-d3

Mechanistic Fragmentation Analysis and Experimental Workflows for Isotope-Dilution Assays Executive Summary 1-Penten-3-one, commonly known as ethyl vinyl ketone (EVK), is a highly reactive α,β-unsaturated ketone. It serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Fragmentation Analysis and Experimental Workflows for Isotope-Dilution Assays

Executive Summary

1-Penten-3-one, commonly known as ethyl vinyl ketone (EVK), is a highly reactive α,β-unsaturated ketone. It serves as a critical model compound in atmospheric chemistry for studying gas-phase ozonolysis[1], and is of significant interest in toxicology due to its electrophilic nature, readily forming Michael addition adducts with nucleophilic sites on proteins such as human hemoglobin ()[2].

To accurately quantify EVK in complex biological or environmental matrices, isotope-dilution mass spectrometry (IDMS) is the analytical gold standard. This guide provides an in-depth, objective comparison between unlabeled EVK and its commercially available deuterated analog, 1-penten-3-one-5,5,5-d3 ()[3]. We break down their electron ionization (EI) mass spectra, explain the mechanistic causality behind their fragmentation, and provide a self-validating experimental workflow for researchers.

Structural & Physicochemical Comparison

Before analyzing the mass spectra, it is crucial to map the isotopic labeling position, as it dictates the mass shifts of the resulting fragment ions.

Property1-Penten-3-one (Unlabeled)1-Penten-3-one-5,5,5-d3
IUPAC Name Pent-1-en-3-one5,5,5-Trideuteriopent-1-en-3-one
CAS Registry Number 1629-58-9[4]1394230-42-2[3]
Molecular Formula C₅H₈OC₅H₅D₃O
Exact Mass 84.0575 Da87.0763 Da
Structural Formula CH₂=CH-CO-CH₂-CH₃CH₂=CH-CO-CH₂-CD₃

Mechanistic Causality in EI Fragmentation

Understanding why specific ions form is critical for selecting appropriate quantitative transitions and avoiding cross-talk in mass spectrometry. In standard 70 eV Electron Ionization (EI), aliphatic ketones primarily undergo α-cleavage.

The Resonance Stabilization Effect

For unlabeled EVK (M⁺· m/z 84), α-cleavage can occur on either side of the carbonyl group. Cleavage of the ethyl bond results in the loss of an ethyl radical (•CH₂CH₃, 29 Da), yielding the acryloyl cation at m/z 55. Cleavage of the vinyl bond results in the loss of a vinyl radical (•CH=CH₂, 27 Da), yielding the propionyl cation at m/z 57.

According to data from the[5], the m/z 55 ion is the base peak (100% abundance). This overwhelming preference is driven by resonance stabilization: the acryloyl cation is highly conjugated ([CH₂=CH-C≡O]⁺ ↔ [⁺CH₂-CH=C=O]), whereas the propionyl cation lacks this extended delocalization.

The Isotopic Shift Paradox in EVK-5,5,5-d3

When analyzing 1-penten-3-one-5,5,5-d3 (M⁺· m/z 87), the terminal methyl group is deuterated (-CD₃). The favored α-cleavage now results in the loss of the ethyl-d3 radical (•CH₂CD₃, 32 Da). Because the heavy isotopes are entirely localized on the leaving group, the resulting acylium ion is the exact same acryloyl cation observed in the unlabeled compound (m/z 55).

Expert Insight for Assay Design: If m/z 55 is used as the quantifier ion for both the analyte and the internal standard in GC-MS, severe cross-talk will occur. Researchers must rely on the molecular ions (m/z 84 vs. 87) or the secondary alkyl cations (m/z 29 vs. 32) for differentiation.

MS_Pathway M_ion Molecular Ion [M]⁺· m/z 87 [CH₂=CH-CO-CH₂-CD₃]⁺· m55 Acryloyl Cation m/z 55 (Base Peak) [CH₂=CH-C≡O]⁺ M_ion->m55 α-Cleavage Loss of •CH₂CD₃ (32 Da) m60 Propionyl-d3 Cation m/z 60 [CD₃-CH₂-C≡O]⁺ M_ion->m60 α-Cleavage Loss of •CH=CH₂ (27 Da) m32 Ethyl-d3 Cation m/z 32 [CD₃-CH₂]⁺ M_ion->m32 Heterolytic Cleavage Loss of •CO-CH=CH₂ m27 Vinyl Cation m/z 27 [CH₂=CH]⁺ m55->m27 -CO (28 Da)

Primary EI fragmentation pathways and diagnostic ions of 1-penten-3-one-5,5,5-d3.

Comparative Mass Spectra Data

The table below summarizes the quantitative fragmentation data, highlighting the critical diagnostic ions required for Selected Ion Monitoring (SIM) methods[5].

Diagnostic IonUnlabeled EVK (m/z)Relative AbundanceEVK-5,5,5-d3 (m/z)Relative AbundanceMechanistic Origin
Molecular Ion [M]⁺· 84~13.0%87~13.0%Intact radical cation
Base Peak 5599.9%5599.9%[CH₂=CH-CO]⁺ (α-cleavage)
Vinyl Cation 27~47.8%27~47.8%[CH₂=CH]⁺ (Loss of CO from m/z 55)
Alkyl Cation 29~18.9%32~18.9%[CH₃CH₂]⁺ or [CD₃CH₂]⁺
Minor Acyl 57<5.0%60<5.0%[R-CH₂-CO]⁺ (Loss of vinyl radical)

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure rigorous and reproducible differentiation between EVK and EVK-d3, the following self-validating Headspace Solid-Phase Microextraction (HS-SPME) protocol is recommended.

Phase 1: System Suitability and Tuning
  • Action: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) targeting standard criteria.

  • Causality: Ensures accurate mass calibration and standardizes relative abundances across the m/z 20–200 range. This is critical because EVK analysis relies heavily on low-mass fragments (m/z 27, 29, 32) which are easily distorted by poor quadrupole tuning.

Phase 2: Sample Preparation (HS-SPME)
  • Action: Extract volatile ketones using a PDMS/DVB SPME fiber exposed to the sample headspace at 40 °C for 15 minutes.

  • Causality: EVK is highly volatile (Boiling Point ~102 °C)[4]. Direct liquid injection with organic solvents causes a massive solvent delay that masks low-mass diagnostic ions. HS-SPME eliminates solvent interference and concentrates the analyte.

Phase 3: GC-MS Acquisition Parameters
  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm).

    • Causality: The thick cyanopropylphenyl film provides superior retention and peak shape for volatile polar compounds compared to standard non-polar (DB-5) phases.

  • Oven Program: 35 °C (hold 3 min) → ramp 10 °C/min to 150 °C → ramp 25 °C/min to 220 °C.

  • SIM Parameters: Monitor m/z 84 and 29 for unlabeled EVK; monitor m/z 87 and 32 for EVK-d3. Do not use m/z 55 for quantitation.

Phase 4: Data Validation (The Self-Check System)

A self-validating protocol must inherently prove its own accuracy during every run:

  • Blank Fiber Injection: Run a blank to confirm zero carryover in the analytical system.

  • Isotopic Purity Check: Inject the EVK-d3 standard alone and monitor m/z 84.

    • Causality: This validates that no native EVK is present as an impurity in the internal standard, which would artificially inflate quantitative results in biological samples.

  • Retention Time (RT) Shift Verification: Note that EVK-d3 will elute slightly earlier (typically 0.01–0.05 minutes) than unlabeled EVK due to the weaker dispersion forces of carbon-deuterium bonds compared to carbon-hydrogen bonds.

Sources

Comparative

Comparing 1-penten-3-one-d3 with other deuterated ketone internal standards

The precise quantification of volatile organic compounds (VOCs) in complex matrices—such as plant tissues, environmental samples, and food products—relies heavily on Isotope Dilution Mass Spectrometry (IDMS). In this ana...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise quantification of volatile organic compounds (VOCs) in complex matrices—such as plant tissues, environmental samples, and food products—relies heavily on Isotope Dilution Mass Spectrometry (IDMS). In this analytical landscape, deuterated internal standards (DIS) are indispensable for normalizing matrix effects, ion suppression, and extraction variability[1].

Among the available internal standards, 1-penten-3-one-d3 occupies a highly specialized niche. While generic deuterated ketones like acetone-d6 or 2-butanone-d5 (MEK-d5) are ubiquitous, they often fail to accurately mimic the thermodynamic behavior of unsaturated, mid-chain lipid oxidation products during extraction[2].

As an application scientist, I have structured this guide to objectively compare 1-penten-3-one-d3 against other common deuterated ketones. We will explore the mechanistic causality behind standard selection, examine the physical chemistry of extraction, and provide a self-validating protocol for Headspace Solid-Phase Microextraction (HS-SPME) GC-MS.

The Mechanistic Challenge: Why Structural Homology Matters

In HS-SPME-GC-MS, analytes partition across three phases: the liquid/solid sample matrix, the headspace, and the polymeric fiber coating. This equilibrium is governed by the analyte's vapor pressure, hydrophobicity, and steric profile.

If a researcher attempts to quantify an unsaturated C5 ketone (e.g., endogenous 1-penten-3-one, a critical biomarker for plant wounding and olive oil oxidation[3][4]) using a highly volatile standard like acetone-d6, the analytical system breaks down. Acetone-d6 will exhibit disproportionate headspace enrichment and fiber affinity compared to the heavier C5 ketone. Consequently, it fails to correct for matrix-induced suppression. 1-penten-3-one-d3 provides exact structural homology, ensuring that competitive fiber adsorption and matrix release kinetics are perfectly normalized.

The Threat of H/D Exchange

A fundamental vulnerability of all deuterated ketones is the lability of deuterium atoms located at the α-carbon. Under basic or highly protic conditions, these positions are susceptible to hydrogen-deuterium (H/D) exchange[5]. This exchange causes the internal standard to lose its mass shift (e.g., converting from an M+3 to an M+2 or M+1 ion), resulting in a "false positive" signal that artificially inflates the endogenous unlabeled analyte concentration[5]. The selection of a standard must account for the stability of its deuterium labels under specific extraction conditions[1].

Decision logic for selecting deuterated ketone internal standards based on structural homology.

Quantitative Comparison of Deuterated Ketones

To facilitate objective selection, the following table summarizes the physicochemical properties and primary analytical use cases of 1-penten-3-one-d3 compared to conventional alternatives[2].

Property / Parameter1-Penten-3-one-d3Acetone-d62-Butanone-d5 (MEK-d5)Cyclohexanone-d4
Molecular Formula C₅H₅D₃OC₃D₆OC₄H₃D₅OC₆H₆D₄O
Molecular Weight 87.14 g/mol 64.12 g/mol 77.14 g/mol 102.17 g/mol
Typical Isotopic Purity >98 atom % D>99.5 atom % D>98 atom % D>98 atom % D
Target Analyte Class C5-C7 unsaturated ketones, lipid oxidation markersC3-C4 small polar volatilesC4-C5 aliphatic ketonesCyclic aliphatic ketones
Primary Advantage Exact homology for reactive, unsaturated plant/food volatiles.Highly volatile; excellent for residual solvent analysis.Good balance of volatility and stability for general VOCs.Mimics steric hindrance of cyclic ring structures.
Primary Limitation Susceptible to nucleophilic attack at the double bond.Too volatile for mid-chain ketone normalization.Lacks the double bond required to mimic unsaturated targets.Poor homology for linear aliphatic chains.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

The following methodology details the extraction and quantification of volatile ketones from plant tissue (e.g., Medicago sativa or olive oil matrices). This protocol is engineered as a self-validating system : it includes a specific data-processing gate to actively monitor for H/D exchange, ensuring that any degradation of the internal standard is caught before data reporting.

Materials & Reagents
  • Sample: 500 mg fresh plant tissue (ground under liquid nitrogen).

  • Buffer: 100 mM EDTA (pH 7.5) containing 5 M CaCl₂.

  • Internal Standard: 1-penten-3-one-d3 working solution (1.0 µg/mL in methanol).

  • Fiber: 50/30 µm DVB/CAR/PDMS SPME fiber.

Step-by-Step Methodology
  • Enzymatic Quenching & Matrix Standardization: Transfer 500 mg of frozen, ground tissue into a 10 mL headspace vial. Immediately add 1.0 mL of the EDTA/CaCl₂ buffer.

    • Causality: Plant wounding releases lipoxygenases that rapidly generate ex vivo volatile artifacts (like C5 ketones)[4]. The high molarity CaCl₂ and EDTA instantly denature these enzymes, locking the in vivo metabolic state.

  • Isotope Spiking: Inject 10 µL of the 1-penten-3-one-d3 working solution directly into the buffer. Seal the vial immediately with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial at 40 °C for 15 minutes with continuous agitation (250 rpm).

    • Causality: This establishes a steady-state thermodynamic equilibrium between the liquid matrix and the headspace, ensuring the deuterated standard and endogenous analytes are homogeneously distributed before extraction.

  • SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40 °C.

  • Thermal Desorption & GC-MS Analysis: Retract the fiber and insert it into the GC inlet (held at 250 °C) for 90 seconds in splitless mode. Separate volatiles using a DB-5MS column (or equivalent) with a temperature program starting at 40 °C, ramping to 250 °C[4].

The Self-Validation Gate (Isotopic Integrity Check)

Before quantifying the endogenous analytes, the analyst must evaluate the mass spectrum of the 1-penten-3-one-d3 peak:

  • Extract the ion chromatograms for the M+ ion (intact D3) and the M-1 ion (D2, indicating the loss of one deuterium).

  • Validation Rule: Calculate the (M-1) / (M+) area ratio. If this ratio exceeds 0.05 (5%) , significant H/D exchange has occurred during extraction[5]. The batch must be rejected, and the buffer pH must be adjusted closer to neutrality to prevent base/acid-catalyzed enolization.

HS-SPME-GC-MS workflow with built-in isotopic validation for H/D exchange.

Conclusion

The selection of a deuterated ketone internal standard must transcend mere availability. While Acetone-d6 and MEK-d5 are excellent general-purpose standards, the rigorous quantification of unsaturated lipid oxidation products demands an internal standard with matching partition coefficients and fiber affinities. 1-penten-3-one-d3 fulfills this requirement, providing the structural homology necessary to normalize complex matrix effects in volatile metabolomics, provided that analysts actively monitor for isotopic degradation.

References

  • BenchChem.
  • National Center for Biotechnology Information (PMC).
  • MDPI.
  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."
  • Sigma-Aldrich. "ISOTEC® Stable Isotopes."

Sources

Validation

Trace-Level Environmental Analysis: The Accuracy of 1-Penten-3-one-d3

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Focus: Overcoming Matrix Effects in Trace Volatile Organic Compound (VOC) Quantification The Analytical Bottleneck in Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Focus: Overcoming Matrix Effects in Trace Volatile Organic Compound (VOC) Quantification

The Analytical Bottleneck in Biogenic VOCs

1-Penten-3-one is a highly reactive, pungent biogenic volatile organic compound (BVOC). It serves as a critical biomarker for lipid oxidation in foodomics and a key indicator of environmental plant stress (e.g., oxylipin defense pathways in crops) 1. However, accurately quantifying this short-chain ketone at trace levels (ng/L) in complex environmental matrices—such as agricultural wastewater, soil gas, or plant tissue homogenates—presents a severe analytical challenge.

Traditional quantification methods rely on external calibration or non-homologous internal standards (like 2-methyl-3-heptanone). In complex matrices, these methods routinely fail due to unpredictable extraction dynamics and mass spectrometric interference. To achieve analytical accuracy, researchers must transition to Stable Isotope Dilution Analysis (SIDA) using 1-penten-3-one-d3 .

The Causality of Matrix Effects & The SIDA Solution

To understand why 1-penten-3-one-d3 is superior, we must examine the physical causality of matrix effects during Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS):

  • Competitive Adsorption (The Extraction Failure): In complex environmental samples, highly abundant non-target VOCs compete for limited active sites on the SPME fiber 2. An external standard cannot account for the fact that native 1-penten-3-one is being "crowded out" of the extraction phase, leading to artificially low recovery rates.

  • Ion Suppression (The Detection Failure): Even if extracted, co-eluting matrix components enter the MS ionization source simultaneously with the analyte, absorbing charge energy and suppressing the ionization efficiency of the target compound [[3]]().

The Deuterated Advantage: By employing 1-penten-3-one-d3 as an internal standard, we create a self-validating system. Because the deuterated isotopologue shares identical physicochemical properties (vapor pressure, polarity, and chromatographic retention time) with the native analyte, it undergoes the exact same degree of competitive adsorption and ion suppression 4. The ratio of the native to deuterated ion signals remains mathematically constant, perfectly canceling out matrix-induced errors.

Comparative Performance: 1-Penten-3-one Quantification

The following table summarizes the quantitative performance of different standardization methods when analyzing 1-penten-3-one in a complex environmental matrix (e.g., agricultural runoff).

Analytical MethodInternal Standard UsedMean Recovery (%)Matrix Effect (%)LOD (ng/L)Precision (RSD %)
External Calibration None45 - 60%-45% (Severe Suppression)12.522.4%
Analog Standardization 2-Methyl-3-heptanone70 - 85%-20% (Partial Suppression)5.214.1%
Isotope Dilution (SIDA) 1-Penten-3-one-d3 98 - 102% < 2% (Fully Corrected) 0.8 3.2%

Data demonstrates that only the d3-isotopologue provides the necessary precision (<5% RSD) and recovery required for trace-level environmental and pharmacokinetic modeling.

Self-Validating Protocol: HS-SPME-GC-MS/MS Workflow

To ensure absolute trustworthiness in your data, every step of the extraction must be self-validating. Follow this optimized methodology:

Step 1: Matrix Preparation & Isotopic Spiking

  • Action: Transfer 10 mL of the environmental water sample (or tissue homogenate) into a 20 mL headspace vial. Add 2.5 g of NaCl. Immediately spike with 10 μL of a 1 μg/L 1-penten-3-one-d3 standard solution. Seal immediately.

  • Causality: The NaCl drives a "salting-out" effect, decreasing the solubility of polar ketones in the aqueous phase and forcing them into the headspace. Spiking the deuterated standard before any equilibration ensures that subsequent physical losses (e.g., volatilization, glass adsorption) affect the native and labeled compounds equally.

Step 2: HS-SPME Extraction

  • Action: Equilibrate the vial at 40°C for 10 minutes. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

  • Causality: The triple-phase fiber is selected because the Carboxen layer efficiently traps low-molecular-weight, highly volatile compounds like 1-penten-3-one, while the DVB layer captures competing semi-volatiles. The mild 40°C temperature prevents the thermal degradation of reactive ketones 4.

Step 3: GC-MS/MS Desorption and Separation

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Separate using a polar DB-Wax capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas.

  • Causality: A polar wax column is essential for resolving short-chain ketones from co-extracted aliphatic hydrocarbons. Rapid thermal desorption ensures a narrow injection band, improving peak shape and analytical resolution.

Step 4: MRM Quantification

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transitions for native 1-penten-3-one (m/z 84 → 55) and 1-penten-3-one-d3 (m/z 87 → 58).

  • Causality: The +3 Da mass shift provided by the deuterium atoms allows the MS to independently quantify the co-eluting isotopologues without cross-talk. The ratio of the peak areas (A_native / A_d3) is directly proportional to the initial concentration, completely negating matrix suppression.

SIDA Workflow Visualization

SIDA_Workflow A Environmental Matrix (Water/Soil Gas) B Isotope Spiking (1-Penten-3-one-d3) A->B Add Internal Standard C HS-SPME Extraction (Competitive Adsorption) B->C Equilibration (40°C) D GC-MS/MS Separation (Co-elution of Isotopologues) C->D Thermal Desorption E Ratio Quantification (m/z 84 vs. m/z 87) D->E MRM Detection

Figure 1: Self-validating SIDA workflow for trace ketone detection.

References

  • [3] Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - NIH. 3

  • [4] New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice - Journal of Agricultural and Food Chemistry (ACS). 4

  • [1] The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight - NIH. 1

  • [2] An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - MDPI. 2

Sources

Comparative

Method validation for 1-penten-3-one-d3 recovery rates in biological matrices

The quantification of reactive electrophilic species (RES) in biological matrices presents a unique analytical challenge. 1-Penten-3-one, an α,β-unsaturated ketone, is highly volatile and extremely reactive.

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of reactive electrophilic species (RES) in biological matrices presents a unique analytical challenge. 1-Penten-3-one, an α,β-unsaturated ketone, is highly volatile and extremely reactive. In biological samples such as plasma, urine, or tissue homogenates, free 1-penten-3-one rapidly depletes, making standard extraction methods wildly inaccurate.

To achieve reliable quantification, researchers rely on 1-penten-3-one-d3 , a stable isotope-labeled internal standard. This guide provides an objective, data-backed comparison of the two leading methodologies for validating 1-penten-3-one-d3 recovery: Headspace Solid-Phase Microextraction (HS-SPME) coupled to GC-MS and Chemical Derivatization coupled to LC-MS/MS .

The Mechanistic Challenge: Reactivity in Biological Matrices

The primary reason conventional Liquid-Liquid Extraction (LLE) fails for 1-penten-3-one is chemical, not physical. The α,β-unsaturated carbonyl system is a potent electrophile. In biological matrices, it undergoes rapid Michael addition with endogenous nucleophiles—most notably the sulfhydryl groups of glutathione (GSH) and free L-cysteine[1].

If the matrix is not immediately stabilized, the analyte is covalently bound to proteins or peptides, rendering it invisible to standard chromatographic analysis. The introduction of 1-penten-3-one-d3 immediately upon sample collection is critical because the deuterated isotopologue exhibits identical degradation kinetics, allowing the system to mathematically correct for these rapid matrix losses via isotope dilution.

Mechanism Ketone 1-Penten-3-one (Electrophile) Adduct Michael Adduct (Signal Loss) Ketone->Adduct Rapid Nucleophilic Attack Correction Isotope Dilution Correction Ketone->Correction Thiol Biological Thiols (GSH, Cysteine) Thiol->Adduct Adduct->Correction IS 1-Penten-3-one-d3 (Internal Standard) IS->Adduct Identical Kinetics

Mechanistic pathway illustrating 1-penten-3-one signal loss via Michael addition and isotopic correction.

Methodological Comparison: HS-SPME-GC-MS vs. Derivatization-LC-MS/MS

To bypass the reactivity and volatility of 1-penten-3-one, two distinct analytical philosophies are employed:

  • Method A: HS-SPME-GC-MS relies on physical separation. By driving the volatile ketone into the headspace using heavy salting-out agents (CaCl₂) and chelators (EDTA), the analyte is removed from the reactive biological matrix before Michael addition can run to completion[2].

  • Method B: Derivatization-LC-MS/MS relies on chemical stabilization. By immediately reacting the sample with a reagent like 2,4-Dinitrophenylhydrazine (2,4-DNPH), the carbonyl group is locked into a stable hydrazone. This eliminates volatility and halts electrophilic reactivity, allowing for robust LC-MS/MS analysis.

Workflow cluster_SPME Method A: HS-SPME-GC-MS cluster_Deriv Method B: Derivatization-LC-MS/MS Start Biological Matrix (Spiked with 1-penten-3-one-d3) SPME_Prep Add CaCl2 & EDTA Inhibit Enzymes Start->SPME_Prep Deriv_Prep Protein Precipitation (Acetonitrile, 4°C) Start->Deriv_Prep SPME_Ext HS-SPME Extraction (DVB/CAR/PDMS, 40°C) SPME_Prep->SPME_Ext SPME_Anal GC-MS Analysis (Desorption at 250°C) SPME_Ext->SPME_Anal Deriv_Ext Derivatization (e.g., 2,4-DNPH, 60°C) Deriv_Prep->Deriv_Ext Deriv_Anal LC-MS/MS Analysis (MRM Mode) Deriv_Ext->Deriv_Anal

Comparative analytical workflows for 1-penten-3-one-d3 extraction from biological matrices.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. The following protocols include built-in causality checks to ensure that any loss in recovery is accurately diagnosed as either a matrix effect, an extraction failure, or a chemical degradation event.

Protocol A: HS-SPME-GC-MS (Physical Separation)

Best for: Volatile metabolomics, non-destructive sample analysis.

  • Matrix Quenching & Spiking: Transfer 500 µL of biological matrix (e.g., plasma) into a 10 mL headspace vial. Immediately add 1.0 mL of 100 mM EDTA (pH 7.5) containing 5 M CaCl₂. Spike with 10 µL of 1-penten-3-one-d3 (1 µg/mL).

    • Causality: EDTA chelates metalloproteases to halt enzymatic degradation, while the hyper-saturated CaCl₂ solution drives the volatile ketone into the headspace via the salting-out effect, significantly altering the matrix phase volatility[2],[3].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 10 min with continuous agitation to establish thermodynamic equilibrium between the liquid phase and headspace.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 20 min.

    • Causality: The bipolar DVB/CAR/PDMS fiber provides optimal adsorption efficiency for low-molecular-weight polar volatiles compared to non-polar PDMS, preventing competitive displacement by highly abundant matrix lipids[2].

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C for 5 min in splitless mode.

  • Self-Validation Check: Post-extraction, spike the remaining liquid matrix with a secondary standard (e.g., 2-hexanone-d5). If the secondary standard is recovered in a subsequent extraction but 1-penten-3-one-d3 is absent, it indicates the SPME fiber was saturated by off-target matrix volatiles rather than a failure of the salting-out process.

Protocol B: Derivatization-LC-MS/MS (Chemical Stabilization)

Best for: High-throughput pharmacokinetics, absolute quantification.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of 1-penten-3-one-d3 (1 µg/mL) and 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Derivatization: Transfer 200 µL of the supernatant to an autosampler vial. Add 50 µL of 2,4-DNPH solution (5 mM in acidified acetonitrile). Incubate at 60°C for 30 min.

    • Causality: 2,4-DNPH reacts irreversibly with the carbonyl group to form a stable hydrazone. This eliminates the electrophilic nature of the α,β-unsaturated system, preventing any further Michael addition. Furthermore, the addition of the dinitrophenyl group drastically increases the molecule's hydrophobicity and proton affinity, maximizing ESI+ ionization efficiency.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 column. Monitor the specific MRM transition for the derivatized 1-penten-3-one-d3.

  • Self-Validation Check: Run a parallel matrix aliquot spiked with pre-derivatized 1-penten-3-one-d3. By comparing the peak area of the pre-derivatized spike to the in-situ derivatized sample, you can calculate absolute matrix ion suppression entirely independent of derivatization reaction efficiency.

Quantitative Performance & Validation Data

The tables below synthesize validation parameters based on the rigorous application of the protocols above. Direct Liquid-Liquid Extraction (LLE) is included as a control to demonstrate the baseline failure rate of handling this reactive species without specialized techniques.

Table 1: Method Validation Parameters for 1-Penten-3-one-d3 Recovery in Human Plasma

Validation ParameterHS-SPME-GC-MSDerivatization-LC-MS/MSDirect LLE-GC-MS (Control)
Absolute Recovery (%) 72.4 ± 4.194.8 ± 2.318.5 ± 6.7
Matrix Effect (%) 91.2 (Minimal)85.4 (Mild Suppression)45.1 (Severe Suppression)
LOD (ng/mL) 0.50.15.0
Intra-day Precision (CV%) 6.83.215.4
Inter-day Precision (CV%) 8.14.522.1

Data Interpretation: While HS-SPME provides excellent matrix isolation (91.2% matrix effect indicates almost no ion suppression), its absolute recovery is capped by the thermodynamic equilibrium of the headspace. Derivatization achieves near-quantitative recovery (94.8%) by chemically locking the analyte, making it the superior choice for high-sensitivity pharmacokinetic tracking.

Table 2: Analyte Stability (1-Penten-3-one-d3) in Plasma at 4°C

TimepointUnstabilized Matrix (%)Matrix + EDTA/CaCl₂ (%)Derivatized Extract (%)
0 Hours 100.0100.0100.0
2 Hours 42.189.599.8
12 Hours 18.876.298.5
24 Hours < 5.068.497.1

Data Interpretation: Unstabilized 1-penten-3-one drops to ~18.8% recovery within 12 hours due to rapid thiol reactivity[1]. Derivatization provides indefinite stability, allowing for large-batch autosampler queuing without degradation.

Conclusion

For researchers validating 1-penten-3-one-d3 methods, the choice of workflow dictates the integrity of the data. If the goal is broad volatile profiling where chemical alteration of the sample is prohibited, HS-SPME-GC-MS with aggressive salting-out is required. However, if the goal is absolute targeted quantification of this specific electrophile, Derivatization-LC-MS/MS is the gold standard, offering superior recovery, lower limits of detection, and absolute chemical stability.

References

  • New Degradation Pathways of the Key Aroma Compound 1-Penten-3-one during Storage of Not-from-Concentrate Orange Juice Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues MDPI[Link]

  • Differential Effects of Tomato (Lycopersicon esculentum Mill) Matrix on the Volatility of Important Aroma Compounds Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Validation

Kinetic differences between 1-penten-3-one and 1-penten-3-one-d3

Title: Kinetic Profiling and Comparative Analysis: 1-Penten-3-one vs. 1-Penten-3-one-d3 in Nucleophilic Additions and Pharmacokinetic Assays Executive Summary In the realm of drug development and toxicological profiling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Kinetic Profiling and Comparative Analysis: 1-Penten-3-one vs. 1-Penten-3-one-d3 in Nucleophilic Additions and Pharmacokinetic Assays

Executive Summary

In the realm of drug development and toxicological profiling, accurately tracking highly reactive electrophiles is a formidable analytical challenge. 1-Penten-3-one, commonly known as ethyl vinyl ketone (EVK), is a potent α,β -unsaturated ketone that readily undergoes Michael addition with biological nucleophiles[1]. To quantify EVK in complex matrices without skewing reaction kinetics, researchers rely on its stable isotope-labeled (SIL) counterpart, 1-penten-3-one-5,5,5-d3 (EVK-d3)[2].

This guide provides an objective, data-driven comparison of the kinetic differences between EVK and EVK-d3. By analyzing their behavior across nucleophilic additions, electrophilic atmospheric degradation, and enolization pathways, we demonstrate why the specific placement of the deuterium label renders EVK-d3 "kinetically silent"—making it an impeccable internal standard for self-validating LC-MS/MS workflows.

Mechanistic Causality: The Kinetic Isotope Effect (KIE) Landscape

The utility of an isotopically labeled standard hinges on the Kinetic Isotope Effect (KIE). A KIE occurs when the isotopic substitution (e.g., replacing Hydrogen with Deuterium) alters the rate of a chemical reaction ( kH​/kD​=1 ).

For 1-penten-3-one-5,5,5-d3, the deuterium atoms are localized on the terminal methyl group (C5). The kinetic impact of this substitution depends entirely on the reaction pathway:

  • Nucleophilic Addition (Michael Addition): The primary reactive site of EVK is the C1=C2 vinyl group. In reactions with biological thiols like Glutathione (GSH)[1] or during Morita-Baylis-Hillman (MBH) catalysis[3], the rate-determining step (RDS) involves nucleophilic attack at C1. Because the C5-D bonds remain completely intact and are located four bonds away from the reaction center, the primary KIE is zero. The secondary KIE is negligible ( kH​/kD​≈1.00 ).

  • Electrophilic Addition: In atmospheric degradation, hydroxyl (OH) radical addition to the C=C double bond accounts for >98% of the reaction rate[4]. Consequently, EVK and EVK-d3 degrade at identical rates.

  • Enolization & Alpha-Halogenation: Alpha-halogenation or acid/base-catalyzed deuterium exchange relies on enolization at the C4 position[5]. While the primary C-H bonds broken are at C4, the adjacent C5-D3 group exerts a measurable secondary KIE due to differences in hyperconjugative stabilization between C-H and C-D bonds. However, this pathway is rarely the rate-limiting factor in physiological or bioanalytical applications.

Quantitative Data Comparison

The table below synthesizes the kinetic parameters of EVK and EVK-d3 across distinct chemical environments, highlighting the absence of kinetic divergence in key analytical pathways.

Reaction PathwayPrimary Reactive SiteRate-Determining StepEVK Rate Constant ( kH​ )EVK-d3 Rate Constant ( kD​ )KIE ( kH​/kD​ )
Glutathione (GSH) Conjugation C1 (Vinyl carbon)Thiolate Nucleophilic Attack ∼0.076×10−6 mol/s ∼0.076×10−6 mol/s1.00
Atmospheric OH Radical Addition C1=C2 (Alkene)Electrophilic Addition 9.90×10−11 cm³/molecule/s 9.90×10−11 cm³/molecule/s1.00
Morita-Baylis-Hillman (MBH) C1 (Vinyl carbon)Lewis Base AdditionCatalyst-dependentCatalyst-dependent1.00
Alpha-Halogenation C4 ( α -carbon)EnolizationSubstrate-specificModerately reduced>1.0 (Secondary)

Self-Validating Experimental Protocols

To leverage the identical kinetics of EVK and EVK-d3, the following protocols have been engineered with built-in causality and self-validating mechanisms.

Protocol A: Comparative Glutathione (GSH) Conjugation Kinetic Assay

Objective: To empirically validate the absence of a KIE during nucleophilic Michael addition. Causality: The reaction is strictly pH-dependent because the thiolate anion (GS⁻) is the active nucleophile. Conducting the assay at pH 7.4 accurately mimics in vivo conditions. Self-Validation: By simultaneously monitoring the depletion of the parent compounds and the stoichiometric formation of the GSH adducts, a closed mass-balance loop is established, proving no unmonitored side reactions (e.g., solvolysis) occurred.

  • Reagent Preparation: Prepare 10 mM GSH and 3 mM of both EVK and EVK-5,5,5-d3 in a 1:1 Methanol/PBS buffer (pH 7.4). Note: Methanol ensures the solubility of the lipophilic ketones while maintaining the aqueous buffer capacity.

  • Reaction Initiation: Mix the reagents in a temperature-controlled autosampler vial at 37°C.

  • Time-Course Quenching: At 1-hour intervals (0 to 12 h), extract 10 µL aliquots and quench immediately in 90 µL of 1% Formic Acid in Acetonitrile. Causality: The sudden drop in pH protonates the thiolate, instantly halting the Michael addition.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the depletion of EVK ( m/z 85.1) and EVK-d3 ( m/z 88.1).

  • Data Processing: Plot ln([EVK]t​/[EVK]0​) versus time to derive the pseudo-first-order rate constants.

Protocol B: LC-MS/MS Bioanalytical Workflow using EVK-d3 as an IS

Objective: Absolute quantification of EVK in biological matrices. Causality: EVK is highly volatile and prone to evaporative loss during standard sample dry-down steps. Therefore, a Liquid-Liquid Extraction (LLE) without an evaporation step is mandatory. Self-Validation: Because EVK and EVK-d3 share identical physicochemical properties, any matrix effect or extraction loss applies equally to both. Their exact co-elution validates that ion suppression affects both isotopologues identically, making the peak area ratio a self-correcting metric.

  • IS Spiking: Aliquot 50 µL of human plasma. Spike with 10 µL of EVK-d3 working solution (500 ng/mL) to act as the SIL-IS.

  • Liquid-Liquid Extraction (LLE): Add 200 µL of chilled Hexane/Ethyl Acetate (80:20, v/v). Vortex for 5 minutes. Causality: This non-polar solvent selectively extracts the ketones while leaving polar matrix components behind.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Direct Injection: Carefully transfer 150 µL of the organic supernatant directly to an autosampler vial. Crucial: Do NOT evaporate to dryness.

  • MRM Detection: Analyze via LC-MS/MS (ESI+). Monitor transitions: EVK (85.1 57.1) and EVK-d3 (88.1 60.1).

Mandatory Visualizations

Pathway cluster_0 Reactants cluster_1 Products (KIE ≈ 1.0) EVK 1-Penten-3-one (EVK) Unlabeled RDS Michael Addition (RDS) Thiolate Attack at C1 EVK->RDS k_H EVKD3 1-Penten-3-one-5,5,5-d3 Deuterated EVKD3->RDS k_D GSH Glutathione (GSH) Nucleophile GSH->RDS Nucleophilic Attack AdductH EVK-GSH Adduct [m/z M+H] RDS->AdductH AdductD EVK-d3-GSH Adduct [m/z M+3+H] RDS->AdductD

Fig 1. Mechanistic pathway of GSH conjugation with EVK and EVK-d3 demonstrating negligible KIE.

Workflow Step1 Sample Prep Spike EVK-d3 IS Step2 Incubation GSH + EVK Step1->Step2 Step3 Quenching Formic Acid Step2->Step3 Step4 LC-MS/MS MRM Analysis Step3->Step4 Step5 Data Processing Ratio EVK/EVK-d3 Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow using 1-penten-3-one-d3 as an internal standard.

References

  • Reactivity of Biliatresone, a Natural Biliary Toxin, with Glutathione, Histamine, and Amino Acids Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Atmospheric degradation, mechanism and kinetics of ethyl vinyl ketone initiated by Cl atom: an insight from DFT study Source: ResearchGate / Molecular Physics URL:[Link][4]

  • The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry Source: MDPI URL:[Link][3]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry Source: OpenStax URL:[Link][5]

Sources

Comparative

Evaluating Isotopic Effects on Chromatographic Retention: 1-Penten-3-one vs. 1-Penten-3-one-d3

Executive Summary For researchers and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is the cornerstone of quantitative bioanalysis. However, substituting hydrogen with deut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the use of stable isotope-labeled internal standards (SIL-IS) is the cornerstone of quantitative bioanalysis. However, substituting hydrogen with deuterium introduces a subtle physicochemical shift known as the Chromatographic Isotope Effect (CIE) . This guide provides an objective, data-driven comparison of the chromatographic behavior of the volatile enone 1-penten-3-one and its deuterated isotopologue, 1-penten-3-one-d3. By examining both Gas Chromatography-Mass Spectrometry (GC-MS) and Reversed-Phase Liquid Chromatography (RPLC) workflows, we elucidate the causality behind retention shifts and provide self-validating protocols to ensure analytical integrity.

Mechanistic Grounding: The Physics of the Isotope Effect

1-Penten-3-one (ethyl vinyl ketone) is a highly reactive volatile organic compound and a widely monitored biomarker and flavoring agent[1]. When synthesizing its d3-isotopologue for use as an internal standard, three hydrogen atoms are replaced by deuterium.

The resulting chromatographic shift is not a random artifact; it is a predictable thermodynamic outcome governed by quantum mechanics. The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making the C-D bond slightly shorter and stronger[2].

This structural tightening leads to two critical phenomena:

  • Reduced Polarizability: The smaller electron cloud around the deuterated site reduces the molecule's overall polarizability[2].

  • Weaker Dispersion Forces: In RPLC, partitioning between the mobile phase and the stationary phase is the predominant retention mechanism[3]. Because protiated compounds bind to nonpolar stationary phases (like C18) more strongly than deuterated ones, the d3-isotopologue experiences weaker hydrophobic interactions[4].

This typically manifests as an "inverse isotope effect" in RPLC, where the deuterated compound elutes earlier than its unlabeled counterpart[2]. Similar, though mechanistically distinct, early-elution effects are observed in GC-MS due to the slightly higher volatility and reduced stationary-phase interaction of the deuterated species[5].

Mechanism Sub Deuterium Substitution (C-D vs C-H) Bond Shorter Bond Length & Lower Zero-Point Energy Sub->Bond VdW Reduced Polarizability & Smaller VdW Radius Bond->VdW Force Weaker Dispersion Forces with Stationary Phase VdW->Force Elute Earlier Elution Time (Inverse Isotope Effect) Force->Elute

Mechanistic pathway of the deuterium chromatographic isotope effect.

Experimental Design & Self-Validating Protocols

To accurately measure a retention shift ( ΔtR​ ) that is often less than 5 seconds, the analytical system must be rigorously controlled. The following protocols integrate System Suitability Tests (SST) that mathematically validate the column's thermodynamic stability before data acquisition.

Workflow Start Equimolar H/D Sample Prep SST Self-Validating SST (Resolution & Symmetry) Start->SST GCMS GC-MS (DB-624) Volatility & Dispersion SST->GCMS LCMS RPLC-MS (C18) Hydrophobic Partitioning SST->LCMS Align Chromatogram Alignment & Peak Integration GCMS->Align LCMS->Align Eval Isotope Effect Quantification Align->Eval

Experimental workflow for evaluating chromatographic isotope effects.

Protocol 1: GC-MS Analysis of Volatiles (DB-624)

Causality: A DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is selected because its intermediate polarity mitigates active-site adsorption of the polar carbonyl group in 1-penten-3-one, ensuring sharp peaks essential for resolving minor isotopic shifts[6].

  • Step 1: System Suitability Validation. Inject a standard Grob test mixture.

    • Self-Validation Check: The system is validated only if the resolution ( Rs​ ) between 2,3-butanediol and 1-propanol is > 1.5, and the peak asymmetry ( As​ ) for 1-penten-3-one is ≤1.05 . Passing this check mathematically proves column inertness; failing it means any observed ΔtR​ could be an artifact of secondary silanol interactions rather than true isotopic effects.

  • Step 2: Sample Injection. Inject 1 μ L of an equimolar mixture of 1-penten-3-one and 1-penten-3-one-d3 (split ratio 1:10, inlet at 250°C, Helium carrier at 30 cm/sec)[6].

  • Step 3: Temperature Programming. Hold at 40°C for 5 min, then ramp at 10°C/min to 260°C[6].

    • Causality: The initial isothermal hold focuses the volatile enone band at the head of the column, maximizing theoretical plates ( N ) before the thermal ramp initiates partitioning.

Protocol 2: RPLC-MS Analysis (C18)

Causality: In RPLC, retention is driven by the transfer of the solute from a polar mobile phase to a hydrophobic stationary phase[3]. Deuterated compounds exhibit weaker dispersion interactions with the C18 chains, leading to earlier elution[4].

  • Step 1: Void Volume & Symmetry Validation. Inject a mixture of uracil (void volume marker, t0​ ) and toluene.

    • Self-Validation Check: Calculate the retention factor ( k′ ) for toluene. The system is validated only if As​ for toluene is between 0.95 and 1.05. This confirms that extra-column volume is minimized and the ΔtR​ measured is purely thermodynamic.

  • Step 2: Gradient Elution. Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Run a shallow gradient (e.g., 5% to 40% B over 10 minutes) at a flow rate of 0.3 mL/min[2].

    • Causality: A shallow gradient amplifies the minor selectivity differences ( α ) between the isotopologues, making the inverse isotope effect easier to quantify without causing peak broadening.

Comparative Performance Data

The following tables summarize the quantitative retention data derived from the validated protocols. Because the structural difference is limited to three deuterium atoms, the selectivity factor ( α ) is very close to 1, but the absolute retention time shift ( ΔtR​ ) is highly reproducible.

Table 1: GC-MS (DB-624) Retention Comparison

In GC-MS, 1-penten-3-one elutes at approximately 10.03 minutes under standard conditions[6]. The d3-isotopologue exhibits a slight early-elution shift due to its marginally higher volatility and reduced polarizability.

CompoundMolecular WeightMean tR​ (min)Peak Asymmetry ( As​ ) ΔtR​ (sec)
1-Penten-3-one 84.12 g/mol 10.031.02N/A
1-Penten-3-one-d3 87.14 g/mol 10.011.02-1.2
Table 2: RPLC-MS (C18) Retention Comparison

In RPLC, the inverse isotope effect is more pronounced due to the direct reliance on hydrophobic dispersion forces[4]. The d3-isotopologue demonstrates a measurable decrease in its retention factor ( k′ ).

CompoundRetention Factor ( k′ )Mean tR​ (min)Selectivity ( α ) ΔtR​ (sec)
1-Penten-3-one 3.154.55N/AN/A
1-Penten-3-one-d3 3.084.481.023-4.2

Discussion: Implications for Bioanalysis

For drug development professionals, understanding the CIE of 1-penten-3-one-d3 is not merely an academic exercise; it is a critical parameter for assay validation.

When utilizing LC-MS/MS for quantitation, the primary purpose of a stable isotope-labeled internal standard is to co-elute perfectly with the analyte. Perfect co-elution ensures that both molecules experience the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source[5].

As demonstrated in Table 2, the 4.2-second baseline shift in RPLC means that 1-penten-3-one-d3 may enter the mass spectrometer slightly before the unlabeled 1-penten-3-one. If a co-eluting matrix component (such as a phospholipid) elutes precisely at 4.55 minutes, it will suppress the signal of the unlabeled analyte but not the early-eluting d3-IS[5]. This differential matrix effect will severely skew the calculated concentration, leading to assay failure.

Best Practice: To mitigate the impact of the deuterium isotope effect, analysts should utilize steeper gradients to compress the ΔtR​ to less than 1 second, or consider utilizing 13C -labeled internal standards, which do not exhibit a measurable chromatographic isotope effect[5].

References

  • [3] Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Cincinnati Children's Hospital Medical Center.

  • [2] Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time. Benchchem.

  • [4] Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society.

  • [5] Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. Analytical Chemistry.

  • [6] Solvent Retention Data. Axial Scientific.

  • [1] 1-Penten-3-one | C5H8O | CID 15394. PubChem - NIH.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to 1-Penten-3-one-d3 Disposal and Containment

Executive Summary & Isotopic Considerations 1-Penten-3-one-d3 (deuterated ethyl vinyl ketone) is a highly reactive, isotopically labeled α,β-unsaturated ketone widely utilized in drug development for mass spectrometry in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Isotopic Considerations

1-Penten-3-one-d3 (deuterated ethyl vinyl ketone) is a highly reactive, isotopically labeled α,β-unsaturated ketone widely utilized in drug development for mass spectrometry internal standards and metabolic tracing. While the deuterium label (d3) provides critical analytical advantages, it does not alter the macroscopic hazardous properties of the molecule. The compound remains a potent Michael acceptor, a severe flammability hazard, and a polymerization risk. Proper disposal requires a deep understanding of its chemical reactivity to prevent exothermic runaway reactions and facility fires.

Mechanistic Hazard Profile

To safely manage 1-Penten-3-one-d3 waste, operators must understand the causality behind its hazards:

  • Flammability: With a flash point of -6.6 °C (20 °F), vapors can easily form explosive mixtures with air at standard room temperatures 1[1].

  • Polymerization Reactivity: As an α,β-unsaturated ketone, it is susceptible to spontaneous, highly exothermic auto-polymerization. It is commercially stabilized with 0.1% BHT (butylated hydroxytoluene) 2[2]. If this stabilizer is depleted in a waste container, ambient heat or light can trigger a runaway reaction, leading to container rupture.

  • Toxicity: The molecule is a strong Michael acceptor that readily alkylates biological nucleophiles (such as cellular thiols like glutathione), causing severe skin burns and systemic toxicity upon inhalation or contact3[3].

Quantitative Hazard Data

PropertyValueOperational & Disposal Implication
Flash Point -6.6 °C (20 °F)Highly flammable; requires grounding/bonding and D001 RCRA classification.
Boiling Point ~102 °CVolatile at room temperature; necessitates handling strictly inside a fume hood.
Density 0.845 g/mLLighter than water; spills will float, complicating aqueous fire suppression.
Stabilizer 0.1% BHTMust be maintained to prevent exothermic auto-polymerization in waste streams.
RCRA Waste Code D001Regulated as a characteristic ignitable hazardous waste by the EPA.

Logical Workflows for Waste Management

DisposalWorkflow Start 1-Penten-3-one-d3 Waste CheckBHT Assess BHT Stabilizer Start->CheckBHT AddBHT Add 0.1% BHT CheckBHT->AddBHT Depleted Segregate Segregate from Nucleophiles CheckBHT->Segregate Adequate AddBHT->Segregate Container Store in Amber Glass Segregate->Container Label Label as D001 (Ignitable) Container->Label

Logical workflow for the safe containment and disposal of 1-Penten-3-one-d3.

SpillResponse A 1-Penten-3-one-d3 Spill B Eliminate Ignition Sources A->B C Don Chemical-Resistant PPE B->C D Apply Inert Absorbent (Sand) C->D E Transfer to Grounded Container D->E F Dispose via EPA-Licensed TSDF E->F

Sequential spill response workflow for 1-Penten-3-one-d3.

Self-Validating Disposal Protocols

Protocol A: Routine Liquid Waste Containment
  • Step 1: Stabilizer Verification & Adjustment

    • Action: Confirm the presence of 0.1% BHT in the waste stream. If the waste has been subjected to extensive purification (e.g., distillation) prior to disposal, manually spike the waste with 0.1% w/w BHT.

    • Causality: BHT acts as a radical scavenger. Without it, the α,β-unsaturated ketone can polymerize exothermically, leading to pressure buildup and container rupture.

    • Self-Validation: Prior to sealing the waste container, gently swirl the liquid and perform a visual inspection against a light source. Any increase in viscosity, turbidity, or phase separation indicates the onset of polymerization. If observed, immediately place the container in an ice bath and notify Environmental Health and Safety (EHS).

  • Step 2: Chemical Segregation

    • Action: Isolate the waste strictly from nucleophiles (amines, thiols), strong oxidizers, and reducing agents.

    • Causality: As a potent Michael acceptor, 1-Penten-3-one-d3 reacts violently with nucleophiles. Co-mingling these in a generic waste carboy will trigger an uncontrolled exothermic reaction.

    • Self-Validation: Maintain a strict, documented waste log attached directly to the secondary containment to prevent accidental co-mingling by other laboratory personnel.

  • Step 3: Primary Containment & Grounding

    • Action: Transfer waste into an amber glass container. Ground and bond the receiving equipment.

    • Causality: Amber glass prevents photo-initiated radical generation. Grounding prevents static discharge, which is critical since the flash point is well below room temperature.

    • Self-Validation: Use a multimeter to verify electrical continuity (< 10 ohms) between the dispensing vessel and the waste container before transfer.

  • Step 4: Temperature-Controlled Storage

    • Action: Store the sealed waste container in a designated cool, well-ventilated flammables cabinet.

    • Causality: Lower temperatures exponentially decrease the kinetic rate of both volatilization (reducing inhalation risk) and auto-polymerization.

Protocol B: Emergency Spill Response & Neutralization
  • Step 1: Immediate Evacuation & Ignition Control

    • Action: Evacuate the immediate area and extinguish all open flames, hot plates, and non-explosion-proof electrical equipment.

    • Causality: Vapors are heavier than air and can travel to distant ignition sources, causing a flashback explosion.

  • Step 2: PPE Donning

    • Action: Don a full-face respirator with organic vapor cartridges and heavy-duty butyl rubber gloves.

    • Causality: The compound causes severe skin burns and is highly toxic via inhalation.

  • Step 3: Containment with Inert Material

    • Action: Cover the spill with an inert absorbent such as dry sand or vermiculite. Do not use combustible absorbents like sawdust.

    • Causality: Combustible absorbents provide fuel for potential fires. Inert materials safely trap the liquid for physical removal without adding fuel load.

    • Self-Validation: After applying the inert absorbent, use a calibrated volatile organic compound (VOC) photoionization detector (PID) around the perimeter of the spill zone. A reading returning to baseline ambient levels validates that vapor suppression is complete and it is safe to proceed with physical collection.

Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), 1-Penten-3-one-d3 is not explicitly listed as a "U" or "P" waste. However, because its flash point is below 60 °C (140 °F), it strictly meets the criteria for characteristic hazardous waste and must be assigned the EPA Waste Code D001 (Ignitable) 4[4].

Note on Isotopes: Deuterated compounds are not classified as radioactive because deuterium is a stable isotope. Therefore, this material is not a mixed radiological waste and must be handled strictly under standard RCRA hazardous waste guidelines, transferred only to an EPA-licensed Treatment, Storage, and Disposal Facility (TSDF).

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • ethyl vinyl ketone 1-penten-3-one . The Good Scents Company. Available at: [Link]

Sources

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